MK-4256
描述
Structure
3D Structure
属性
IUPAC Name |
3-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-1-(1-methylpyrazol-4-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN8O/c1-15-31-26(35-37-15)27(17-12-30-36(2)14-17)24-20(19-5-3-4-6-21(19)32-24)11-22(34-27)25-29-13-23(33-25)16-7-9-18(28)10-8-16/h3-10,12-14,22,32,34H,11H2,1-2H3,(H,29,33)/t22-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIFDLOQPKMIJK-AJTFRIOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2(C3=C(CC(N2)C4=NC=C(N4)C5=CC=C(C=C5)F)C6=CC=CC=C6N3)C7=CN(N=C7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NO1)[C@]2(C3=C(C[C@@H](N2)C4=NC=C(N4)C5=CC=C(C=C5)F)C6=CC=CC=C6N3)C7=CN(N=C7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Omaveloxolone (MK-4256)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omaveloxolone (B612239) (formerly MK-4256) is a first-in-class, orally bioavailable, semi-synthetic oleanane (B1240867) triterpenoid. It is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response. Approved for the treatment of Friedreich's ataxia, omaveloxolone addresses the underlying pathophysiology of the disease by mitigating oxidative stress, reducing neuroinflammation, and improving mitochondrial function. This technical guide provides a comprehensive overview of the core mechanism of action of omaveloxolone, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanism of Action: Nrf2 Activation
The primary mechanism of action of omaveloxolone is the activation of the Nrf2 signaling pathway.[1] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In conditions of oxidative stress, such as in Friedreich's ataxia where there is a deficiency of the mitochondrial protein frataxin, the Nrf2 pathway is impaired.
Omaveloxolone is a reversible covalent inhibitor of Keap1.[2][3] It is understood to interact with a critical cysteine residue (Cys151) on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This prevents the ubiquitination of Nrf2, leading to its stabilization, accumulation, and translocation to the nucleus.[4] Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a multitude of cytoprotective genes.
Downstream Effects of Nrf2 Activation
The activation of the Nrf2 pathway by omaveloxolone leads to the transcriptional upregulation of a wide array of genes involved in:
-
Antioxidant Defense: Upregulation of enzymes such as NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and components of the glutathione (B108866) synthesis pathway, which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).
-
Mitochondrial Function: Improvement of mitochondrial bioenergetics and function, which are compromised in Friedreich's ataxia.
-
Anti-inflammatory Response: Inhibition of pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[5]
The multifaceted downstream effects of Nrf2 activation by omaveloxolone contribute to its therapeutic efficacy in Friedreich's ataxia.
Quantitative Data
Preclinical Data
| Parameter | Value | Cell Line/Model | Reference |
| Nrf2 Nuclear Translocation | Dose-dependent increase | BV2 microglial cells | |
| HO-1 and NQO1 Expression | Significant increase | BV2 microglial cells | |
| Inhibition of CYP2C8 | IC50: 0.67 µM | in vitro | |
| Inhibition of CYP3A4/5 | IC50: 0.7-0.8 µM | in vitro |
Clinical Data (MOXIe Study)
The efficacy of omaveloxolone was demonstrated in the Phase 2 MOXIe trial in patients with Friedreich's ataxia.
| Parameter | Omaveloxolone (150 mg/day) | Placebo | p-value | Reference |
| Change from Baseline in mFARS Score at Week 48 | -1.55 | +0.85 | 0.014 | |
| Placebo-Corrected Difference in mFARS Score | -2.40 | - | 0.014 |
*mFARS (modified Friedreich's Ataxia Rating Scale) is a clinical assessment of disease severity. A negative change indicates improvement.
Experimental Protocols
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This protocol describes a method to visualize and quantify the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with omaveloxolone.
-
Cell Culture: Seed BV2 microglial cells on glass coverslips in a 24-well plate and culture until they reach 70-80% confluency.
-
Treatment: Treat the cells with varying concentrations of omaveloxolone or vehicle control for a specified duration (e.g., 6, 12, 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against Nrf2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.
-
Nuclear Staining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Imaging and Analysis: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of Nrf2 to determine the extent of nuclear translocation.
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.
-
Cell Transfection: Co-transfect HepG2 cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the transfected cells with a range of omaveloxolone concentrations or a vehicle control.
-
Cell Lysis: After the desired treatment period (e.g., 24 hours), lyse the cells using a suitable lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the ARE-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol outlines the use of the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.
-
Cell Seeding: Seed fibroblasts from Friedreich's ataxia patients or control subjects in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Treatment: Treat the cells with omaveloxolone (e.g., 50 nM) for 72 hours.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.
-
Seahorse XF Analysis: Perform a mitochondrial stress test by sequentially injecting oligomycin (B223565) (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).
-
Data Acquisition and Analysis: The Seahorse XF Analyzer measures OCR at baseline and in response to each inhibitor. From these measurements, key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, can be calculated.
Signaling Pathways and Experimental Workflows
Caption: Omaveloxolone inhibits Keap1, leading to Nrf2 stabilization and nuclear translocation.
Caption: Workflow for preclinical evaluation of omaveloxolone's mechanism of action.
Conclusion
Omaveloxolone (this compound) represents a significant advancement in the treatment of Friedreich's ataxia, with a well-defined core mechanism of action centered on the activation of the Nrf2 pathway. By inhibiting Keap1, omaveloxolone unleashes the cytoprotective potential of Nrf2, leading to enhanced antioxidant defenses, improved mitochondrial function, and reduced inflammation. The quantitative data from both preclinical and clinical studies provide robust evidence for its efficacy. The experimental protocols outlined in this guide serve as a foundation for further research into the nuanced effects of omaveloxolone and the broader therapeutic potential of Nrf2 activation in neurodegenerative diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Novel Nrf2 Activator Omaveloxolone Regulates Microglia Phenotype and Ameliorates Secondary Brain Injury after Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Omaveloxolone inhibits IL-1β-induced chondrocyte apoptosis through the Nrf2/ARE and NF-κB signalling pathways in vitro and attenuates osteoarthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core Functions of MK-4256 and PTT-4256
This technical guide provides a comprehensive overview of the core functions, mechanisms of action, and relevant data for two distinct therapeutic agents: MK-4256, a selective somatostatin (B550006) receptor 3 (SSTR3) antagonist for the potential treatment of Type 2 Diabetes, and PTT-4256, a first-in-class G protein-coupled receptor 65 (GPR65) inhibitor under investigation for cancer immunotherapy. This document is intended for researchers, scientists, and drug development professionals.
This compound: A Selective SSTR3 Antagonist for Type 2 Diabetes
This compound is a potent and selective antagonist of the somatostatin receptor 3 (SSTR3), which has been explored as a potential therapeutic agent for the management of Type 2 Diabetes.[1][2] Its primary function is to enhance glucose-dependent insulin (B600854) secretion (GDIS) from pancreatic β-cells.[1]
Mechanism of Action
Somatostatin, acting through its receptors, is a known inhibitor of insulin secretion.[3][4] SSTR3 is highly expressed in the β-cells of human and rodent pancreatic islets. By selectively blocking the action of somatostatin at SSTR3, this compound removes this inhibitory signal, thereby promoting the secretion of insulin in response to elevated glucose levels. This glucose-dependent mechanism of action is a key feature, as it suggests a lower risk of hypoglycemia compared to therapies that stimulate insulin secretion irrespective of blood glucose levels.
Signaling Pathway
The binding of somatostatin to SSTR3 on pancreatic β-cells activates a Gαi-coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and a subsequent reduction in protein kinase A (PKA) activity. The overall effect is a decrease in calcium influx and insulin exocytosis. This compound, as an antagonist, blocks this pathway, leading to maintained cAMP and PKA activity, which in the presence of high glucose, facilitates insulin secretion.
Quantitative Data
The following tables summarize the in vitro potency and selectivity, as well as the in vivo efficacy of this compound.
| In Vitro Potency and Selectivity of this compound | |
| Receptor | IC50 (nM) |
| Human SSTR3 | 0.66 |
| Mouse SSTR3 | 0.36 |
| Human SSTR1 | >2000 |
| Human SSTR2 | >2000 |
| Human SSTR4 | <1000 (>500-fold selectivity) |
| Human SSTR5 | <1000 (>500-fold selectivity) |
| In Vivo Efficacy of this compound in Mouse Oral Glucose Tolerance Test (oGTT) | |
| Dose (mg/kg, p.o.) | Glucose Excursion Inhibition (%) |
| 0.03 | Maximal efficacy achieved |
| 1 | 109 (complete ablation) |
Experimental Protocols
In Vitro Radioligand Binding Assay: Membranes from cells expressing the respective somatostatin receptors were incubated with a radiolabeled ligand and varying concentrations of this compound. The reaction was allowed to reach equilibrium, after which the membranes were filtered and washed. The amount of bound radioactivity was then measured, and the IC50 values were calculated by non-linear regression analysis.
In Vivo Oral Glucose Tolerance Test (oGTT) in Mice: Mice were fasted overnight and then administered this compound or vehicle orally. After a specified period, a glucose solution (e.g., 5 g/kg) was administered orally. Blood glucose levels were measured at various time points post-glucose challenge to determine the glucose excursion.
References
The Discovery of MK-4256: A Potent and Selective SSTR3 Antagonist for Type 2 Diabetes
This technical guide provides an in-depth overview of the discovery and preclinical development of MK-4256, a potent and selective antagonist of the somatostatin (B550006) receptor subtype 3 (SSTR3). This compound has been identified as a potential therapeutic agent for the treatment of Type 2 Diabetes Mellitus (T2DM) due to its novel mechanism of enhancing glucose-dependent insulin (B600854) secretion. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and development of SSTR3 antagonists.
Introduction
Type 2 Diabetes Mellitus is a metabolic disorder characterized by hyperglycemia resulting from insulin deficiency and impaired insulin utilization.[1] Somatostatin, a peptide hormone, regulates various physiological processes, including the inhibition of insulin and glucagon (B607659) secretion, through its interaction with five G-protein coupled receptors (SSTR1-SSTR5).[2][3] The SSTR3 subtype is highly expressed in the β-cells of human and rodent pancreatic islets.[1][4] Antagonism of SSTR3 has been identified as a novel glucose-dependent insulin secretion (GDIS) mechanism for the potential treatment of T2DM.
This compound, an imidazolyl-β-tetrahydrocarboline derivative, emerged from a structure-activity relationship (SAR) study as a potent and selective SSTR3 antagonist. Preclinical studies have demonstrated its efficacy in lowering glucose levels in mouse models of diabetes with a minimal risk of hypoglycemia.
Mechanism of Action and Signaling Pathway
Somatostatin receptors, including SSTR3, are coupled to inhibitory G-proteins (Gi). Upon activation by the endogenous ligand somatostatin, SSTR3 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is associated with the suppression of insulin secretion from pancreatic β-cells.
This compound acts as a competitive antagonist at the SSTR3 receptor. By blocking the binding of somatostatin, this compound prevents the inhibitory signaling cascade, thereby leading to an increase in glucose-dependent insulin secretion. This mechanism of action is particularly advantageous as it is glucose-dependent, which minimizes the risk of hypoglycemia, a common side effect of some other diabetes therapies.
References
The Structure-Activity Relationship of MK-4256: An In-depth Technical Guide
An Exploration of a Potent and Selective SSTR3 Antagonist for Type 2 Diabetes
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of MK-4256, a potent and selective antagonist of the somatostatin (B550006) receptor subtype 3 (SSTR3). Developed as a potential treatment for type 2 diabetes, the optimization of the imidazolyl-β-tetrahydrocarboline scaffold led to the discovery of this compound, a compound with promising efficacy and a favorable safety profile. This document is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry, pharmacology, and preclinical development of SSTR3 antagonists.
Introduction: Targeting SSTR3 for Type 2 Diabetes
Type 2 diabetes mellitus is a metabolic disorder characterized by hyperglycemia due to insulin (B600854) resistance and inadequate insulin secretion.[1] One novel therapeutic strategy involves the enhancement of glucose-dependent insulin secretion (GDIS), which minimizes the risk of hypoglycemia associated with some traditional diabetes therapies.[1] The somatostatin receptor subtype 3 (SSTR3) is highly expressed in pancreatic β-cells and acts as a negative regulator of insulin secretion.[1][2] Antagonism of SSTR3 has been shown to enhance GDIS, making it an attractive target for the development of new anti-diabetic agents.[1]
The journey to this compound began with the identification of the imidazolyl-β-carboline compound 1 as a potent but non-selective SSTR3 antagonist with a significant off-target liability, namely strong binding to the hERG potassium channel, which is associated with cardiac arrhythmia. This guide details the subsequent medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties while mitigating hERG activity, ultimately leading to the selection of this compound as a clinical candidate.
Core Structure and SAR Exploration
The foundational structure for this series is the imidazolyl-β-tetrahydrocarboline scaffold. The SAR exploration focused on modifications at the C1 position of the β-tetrahydrocarboline core and the stereochemistry at this position.
Initial Hit and Early Optimization
Compound 1, an imidazolyl-β-carboline, served as the initial hit, demonstrating good efficacy in an intraperitoneal glucose tolerance test (ipGTT) in mice. However, its potent hERG binding (MK-499 binding IC50 = 0.075 µM) necessitated further optimization.
Introduction of C1-Substituents and Stereochemistry
To address the hERG liability and improve overall properties, various substituents were introduced at the C1 position of the β-tetrahydrocarboline ring, leading to the generation of diastereomeric pairs. This exploration revealed that stereochemistry at the C1 position plays a crucial role in modulating both on-target potency and off-target activity.
For instance, the diastereomeric pair of compounds 3 and 4, featuring an N-methyl pyrazole (B372694) at C1, exhibited similar SSTR3 binding potency. However, compound 4 was approximately 7-fold less potent in the hERG binding assay. A similar trend was observed with the 1,2,4-oxadiazole (B8745197) substituted diastereomers 5 and 6, where compound 6 showed reduced hERG activity. These findings highlighted a general trend where one diastereomer consistently displayed a better safety profile concerning hERG binding.
The culmination of this optimization strategy was the identification of compound 8 (this compound).
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data for key compounds in the imidazolyl-β-tetrahydrocarboline series, illustrating the impact of structural modifications on SSTR3 antagonism, hERG binding, and pharmacokinetic parameters.
Table 1: In Vitro Biological Activity of Imidazolyl-β-tetrahydrocarboline Analogs
| Compound | C1-Substituent | hSSTR3 Binding IC50 (nM) | hSSTR3 Functional Antagonism IC50 (nM) | MK-499 (hERG) Binding IC50 (µM) |
| 1 | Imidazolyl-β-carboline | 2.3 | 1.8 | 0.075 |
| 3 | N-Methyl Pyrazole | 0.4 | 0.5 | 0.5 |
| 4 | N-Methyl Pyrazole | 0.6 | 0.8 | 3.5 |
| 5 | 1,2,4-Oxadiazole | 0.5 | 0.7 | 0.4 |
| 6 | 1,2,4-Oxadiazole | 0.6 | 1.0 | >10 |
| 8 (this compound) | Not Specified | 0.66 | 0.9 | 1.74 |
Data compiled from multiple sources.
Table 2: Selectivity of this compound (Compound 8) for SSTR Subtypes
| Receptor | Binding IC50 (µM) | Functional Antagonist IC50 (µM) |
| hSSTR1 | >2 | Not Determined |
| hSSTR2 | >2 | Not Determined |
| hSSTR3 | 0.00066 | 0.0009 |
| hSSTR4 | <1 | >5 |
| hSSTR5 | <1 | >5 |
Data demonstrates >500-fold selectivity for SSTR3 over other subtypes in binding assays and >5000-fold in functional assays.
Table 3: Pharmacokinetic Parameters of Key Analogs
| Compound | Species | Clearance (mL/min/kg) | Oral Bioavailability (%) | Oral AUC (µM·h) |
| 4 | Rat | 25 | 50 | 3.3 |
| 4 | Dog | 15 | 70 | 11 |
| 6 | Rat | 10 | 80 | 8.9 |
| 6 | Dog | 5 | 100 | 33 |
| 8 (this compound) | Rat | 12 | 60 | 6.9 |
| 8 (this compound) | Dog | 3 | 100 | 56 |
| 8 (this compound) | Monkey | 2 | 100 | 83 |
Data shows that compound 6 and this compound (8) have improved pharmacokinetic profiles compared to compound 4, with lower clearance and higher oral exposure.
Mechanism of Action and Signaling Pathway
This compound functions as an antagonist at the SSTR3 receptor, a G-protein coupled receptor (GPCR). In pancreatic β-cells, activation of SSTR3 by its endogenous ligand, somatostatin, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent suppression of insulin secretion. By blocking this interaction, this compound disinhibits the β-cell, leading to an enhancement of glucose-dependent insulin secretion.
Caption: SSTR3 signaling pathway and the antagonistic action of this compound.
Preclinical Efficacy
This compound demonstrated superior efficacy in a mouse oral glucose tolerance test (oGTT) model. It reduced glucose excursion in a dose-dependent manner, with maximal efficacy achieved at doses as low as 0.03 mg/kg orally. At a 1 mg/kg oral dose, this compound achieved complete ablation of glucose excursion. Importantly, and in contrast to sulfonylureas like glipizide, this compound showed a minimal risk of hypoglycemia in mice, underscoring the glucose-dependent nature of its mechanism.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Synthesis of the β-Tetrahydrocarboline Core: Pictet-Spengler Reaction
The synthesis of the core scaffold for this compound and its analogs was achieved via the Pictet-Spengler reaction.
-
Reactants : An electron-rich β-arylethylamine (e.g., tryptamine (B22526) derivative) and an aldehyde or ketone.
-
Catalyst : A Brønsted acid (e.g., trifluoroacetic acid (TFA), acetic acid) or a Lewis acid.
-
Procedure :
-
The reaction proceeds in two main steps: formation of a Schiff base intermediate followed by an acid-catalyzed 6-endo-trig cyclization.
-
For reactions with aldehydes, the process is typically mild and can occur at room temperature in a solvent like dichloromethane (B109758) (CH2Cl2).
-
Reactions involving ketones often require more forcing conditions, such as heating in pyridine (B92270) at 70-100 °C.
-
-
Work-up : The product, a tetrahydro-β-carboline, is isolated and purified using standard chromatographic techniques.
Caption: General workflow for the Pictet-Spengler synthesis of the core scaffold.
SSTR3 Functional Antagonist Assay (cAMP Measurement)
This assay determines the ability of a compound to block the action of an agonist on the SSTR3 receptor, which is a Gαi-coupled receptor.
-
Cell Line : A stable cell line (e.g., Chinese Hamster Ovary - CHO) transfected with the human SSTR3 receptor.
-
Principle : Activation of the Gαi-coupled SSTR3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. An antagonist will block this effect. To measure this, cells are first stimulated with forskolin (B1673556) (or another adenylyl cyclase activator) to raise basal cAMP levels.
-
Procedure :
-
Cells are plated in a suitable microplate format.
-
Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound).
-
An SSTR3 agonist (e.g., somatostatin) is added at a concentration that gives a submaximal response (e.g., EC80) in the presence of forskolin.
-
The cells are incubated to allow for modulation of cAMP levels.
-
Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Data Analysis : The IC50 value is calculated, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response.
hERG Binding Assay (Radioligand Displacement)
This assay assesses the potential of a compound to bind to the hERG potassium channel, a key anti-target in drug discovery.
-
Source : Membrane preparations from cells (e.g., HEK293) stably expressing the hERG channel.
-
Radioligand : A high-affinity radiolabeled ligand that binds to the hERG channel (e.g., [3H]-Astemizole or a ligand used in the MK-499 assay).
-
Procedure :
-
hERG membrane preparations are incubated with the radioligand and varying concentrations of the test compound in a microplate.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a filter plate.
-
The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, is quantified using a scintillation counter.
-
-
Data Analysis : The IC50 value is determined, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.
Mouse Oral Glucose Tolerance Test (oGTT)
This in vivo assay evaluates the effect of a compound on glucose homeostasis after an oral glucose challenge.
-
Animals : Mice (e.g., C57BL/6J) are used.
-
Procedure :
-
Mice are fasted overnight (or for a specified period, e.g., 6 hours) with free access to water.
-
A baseline blood glucose measurement is taken (time = -30 min or 0 min).
-
The test compound (e.g., this compound) or vehicle is administered orally.
-
After a set time (e.g., 30 or 60 minutes), a bolus of glucose solution (e.g., 2-5 g/kg) is administered orally.
-
Blood glucose levels are measured from tail vein blood at various time points post-glucose administration (e.g., 15, 30, 60, 90, 120 minutes).
-
-
Data Analysis : The glucose excursion curve is plotted (blood glucose vs. time). The primary endpoint is the area under the curve (AUC), which is calculated to quantify the total glucose exposure. A reduction in AUC indicates improved glucose tolerance.
Caption: Logical workflow of the lead optimization process for this compound.
Conclusion
The discovery of this compound is a successful example of a targeted, structure-based drug design campaign. Through systematic exploration of the imidazolyl-β-tetrahydrocarboline scaffold, researchers were able to significantly improve the therapeutic index of the initial hit compound. The key SAR insights, particularly the role of stereochemistry at the C1 position in mitigating hERG liability while retaining potent SSTR3 antagonism, were critical to this success. This compound emerged as a potent, selective, and orally bioavailable SSTR3 antagonist with a compelling preclinical profile, demonstrating robust glucose-lowering effects in vivo without the risk of hypoglycemia. This body of work validates SSTR3 antagonism as a promising mechanism for the treatment of type 2 diabetes and provides a valuable case study for medicinal chemists and pharmacologists in the field.
References
The Role of MK-4256 in Glucose Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-4256 is a potent and selective antagonist of the somatostatin (B550006) receptor subtype 3 (SSTR3), which has been investigated as a potential therapeutic agent for the treatment of type 2 diabetes mellitus (T2DM).[1][2] This technical guide provides an in-depth analysis of the core mechanism of this compound in modulating glucose metabolism. It summarizes key quantitative data, details experimental protocols from preclinical studies, and visualizes the underlying signaling pathways and experimental workflows. The primary mechanism of action of this compound involves the enhancement of glucose-dependent insulin (B600854) secretion (GDIS) through the antagonism of SSTR3, which is highly expressed in pancreatic β-cells.[1] This approach presents a novel strategy for glycemic control with a potentially minimal risk of hypoglycemia.[1][3]
Introduction: Targeting SSTR3 for Glycemic Control
Type 2 diabetes mellitus is a metabolic disorder characterized by hyperglycemia resulting from insulin resistance and inadequate insulin secretion. A key strategy in the development of novel T2DM therapies is the promotion of glucose-dependent insulin secretion (GDIS), which can lower blood glucose levels with a reduced risk of hypoglycemia. The somatostatin receptor subtype 3 (SSTR3) has emerged as a promising target for achieving this. SSTR3 is highly expressed in pancreatic β-cells, and its antagonism has been shown to enhance GDIS. This compound has been identified as a potent and selective SSTR3 antagonist, demonstrating significant efficacy in preclinical models of glucose metabolism.
Mechanism of Action: SSTR3 Antagonism and Enhanced Insulin Secretion
The primary role of this compound in glucose metabolism is mediated through its antagonist activity at the SSTR3 receptor. In pancreatic β-cells, the activation of SSTR3 by its endogenous ligand, somatostatin, leads to an inhibitory effect on insulin secretion. By blocking this interaction, this compound effectively removes this inhibitory signal, thereby enhancing the β-cells' response to elevated glucose levels and promoting insulin release in a glucose-dependent manner.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor | Assay Type | Species | IC₅₀ (nM) | Selectivity vs. SSTR3 |
| SSTR3 | Receptor Binding | Human | 0.66 | - |
| SSTR3 | Receptor Binding | Mouse | 0.36 | - |
| SSTR1 | Receptor Binding | Human | >2000 | >3030-fold |
| SSTR2 | Receptor Binding | Human | >2000 | >3030-fold |
| SSTR4 | Receptor Binding | Human | <1000 | >500-fold |
| SSTR5 | Receptor Binding | Human | <1000 | >500-fold |
Data sourced from MedchemExpress.
Table 2: In Vivo Efficacy of this compound in Mouse Oral Glucose Tolerance Test (oGTT)
| Dose (mg/kg, p.o.) | Glucose Excursion Inhibition (%) | Plasma Cₘₐₓ (nM) |
| 0.003 | Dose-dependent reduction | - |
| 0.01 | - | 7 |
| 0.03 | Maximal Efficacy Achieved | - |
| 0.1 | - | 88 |
| 1 | 109% (Complete Ablation) | 493 |
| 10 | 75% (ipGTT) | - |
Data sourced from ACS Medicinal Chemistry Letters and MedchemExpress.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (IC₅₀) of this compound for human and mouse somatostatin receptors.
Methodology:
-
Membrane Preparation: Membranes were prepared from cell lines stably expressing the individual human or mouse SSTR subtypes (SSTR1, SSTR2, SSTR3, SSTR4, SSTR5).
-
Radioligand: A suitable radiolabeled ligand for somatostatin receptors was used.
-
Competition Binding: Assays were performed in a competitive binding format. Constant concentrations of the receptor preparation and radioligand were incubated with increasing concentrations of this compound.
-
Incubation: The mixture was incubated to allow for binding to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters was quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was calculated using non-linear regression analysis.
Mouse Oral Glucose Tolerance Test (oGTT)
Objective: To evaluate the in vivo efficacy of this compound in reducing glucose excursion following an oral glucose challenge.
Methodology:
-
Animal Model: Male mice were used for the study.
-
Fasting: Mice were fasted overnight prior to the experiment.
-
Drug Administration: this compound was administered orally (p.o.) at various doses (e.g., 0.003 to 10 mg/kg). A vehicle control group was also included.
-
Glucose Challenge: After a specified time following drug administration, a glucose solution (e.g., 5 g/kg) was administered orally.
-
Blood Sampling: Blood samples were collected from the tail vein at multiple time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Glucose Measurement: Blood glucose levels were measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose was calculated for each treatment group. The percentage inhibition of glucose excursion was determined by comparing the AUC of the this compound treated groups to the vehicle control group.
Conclusion
This compound represents a promising therapeutic candidate for the management of type 2 diabetes through a novel mechanism of action. As a potent and selective SSTR3 antagonist, it enhances glucose-dependent insulin secretion, which has been demonstrated to effectively reduce glucose excursion in preclinical models without an apparent risk of hypoglycemia. The quantitative data from in vitro and in vivo studies support its potential for further development. Future clinical investigations will be crucial to ascertain the translatability of these findings to human subjects and to fully characterize the safety and efficacy profile of this compound in the context of T2DM treatment.
References
- 1. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preclinical Profile of MK-4256: A Novel SSTR3 Antagonist for Type 2 Diabetes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
MK-4256 is a potent and selective somatostatin (B550006) receptor 3 (SSTR3) antagonist that has demonstrated significant promise in preclinical studies as a potential therapeutic agent for type 2 diabetes.[1][2][3][4] By targeting SSTR3, which is highly expressed in pancreatic β-cells, this compound enhances glucose-dependent insulin (B600854) secretion (GDIS), offering a mechanism with a potentially lower risk of hypoglycemia compared to traditional insulin secretagogues like sulfonylureas.[1] This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental protocols and visual representations of key pathways and workflows are included to provide a thorough understanding of its preclinical development.
Mechanism of Action: SSTR3 Antagonism and Glucose-Dependent Insulin Secretion
This compound exerts its glucose-lowering effects by acting as a potent and selective antagonist of the somatostatin receptor 3 (SSTR3). SSTR3 is a G-protein coupled receptor that, upon activation by its endogenous ligand somatostatin, signals through the Gαi subunit to inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. In pancreatic β-cells, this signaling pathway suppresses insulin secretion.
By antagonizing SSTR3, this compound blocks the inhibitory effect of somatostatin, resulting in increased intracellular cAMP levels. This elevation in cAMP enhances glucose-dependent insulin secretion, a mechanism similar to that of GLP-1 receptor agonists. The glucose-dependency of this action is a key feature, suggesting that this compound would primarily stimulate insulin release in the presence of hyperglycemia, thereby minimizing the risk of hypoglycemia. The critical role of SSTR3 in this process was confirmed in studies where the glucose-lowering effect of SSTR3 antagonists was absent in SSTR3 knockout mice.
References
- 1. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
In Vivo Efficacy of MK-4256: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo efficacy of MK-4256, a potent and selective somatostatin (B550006) receptor 3 (SSTR3) antagonist. The data presented herein is primarily derived from preclinical studies evaluating its potential as a therapeutic agent for type 2 diabetes.
Core Efficacy Data
The primary in vivo efficacy of this compound has been demonstrated in its ability to modulate glucose homeostasis in mouse models. The compound has shown a dose-dependent reduction in glucose excursion following an oral glucose challenge.
Quantitative Efficacy in Mouse Oral Glucose Tolerance Test (oGTT)
| Dose (mg/kg, p.o.) | Glucose Excursion Inhibition (%) | Maximum Plasma Concentration (Cmax) (nM) |
| 0.003 | Dose-dependent reduction | Not Reported |
| 0.01 | Dose-dependent reduction | 7 |
| 0.03 | Maximal efficacy achieved | Not Reported |
| 0.1 | Dose-dependent reduction | 88 |
| 1 | 109% (complete ablation) | 493 |
| 10 | Dose-dependent reduction | Not Reported |
Data compiled from studies that demonstrated this compound's potent effect on glucose metabolism.[1][2][3]
Mechanism of Action: SSTR3 Antagonism
This compound functions as a selective antagonist of the somatostatin receptor 3 (SSTR3).[1][4] SSTR3 is a G-protein coupled receptor highly expressed in pancreatic β-cells. Its activation by somatostatin typically inhibits glucose-dependent insulin (B600854) secretion (GDIS). By antagonizing SSTR3, this compound effectively removes this inhibitory signal, leading to enhanced GDIS and consequently, improved glucose tolerance. This mechanism is glucose-dependent, which minimizes the risk of hypoglycemia, a significant advantage over some other classes of anti-diabetic drugs.
Signaling Pathway of this compound in Pancreatic β-Cells
Caption: this compound blocks somatostatin's inhibition of insulin secretion.
Experimental Protocols
The following section details the key experimental methodology used to evaluate the in vivo efficacy of this compound.
Mouse Oral Glucose Tolerance Test (oGTT)
This protocol was central to demonstrating the glucose-lowering effects of this compound.
-
Animal Model: Mice were used for this study.
-
Acclimation and Fasting: Animals were fasted overnight prior to the experiment to ensure a baseline glucose level.
-
Compound Administration: this compound was administered orally (p.o.) at varying doses (0.003 to 10 mg/kg).
-
Glucose Challenge: A standard oral dose of 5 g/kg dextrose was administered to the mice to induce hyperglycemia.
-
Blood Sampling and Glucose Measurement: Blood samples were collected at various time points following the glucose challenge to measure blood glucose levels.
-
Data Analysis: The area under the curve (AUC) for glucose excursion was calculated to quantify the effect of this compound on glucose tolerance. The percentage inhibition of glucose excursion was determined by comparing the AUC of the treated group to the vehicle control group.
Experimental Workflow for oGTT
Caption: Workflow for the mouse oral glucose tolerance test.
Selectivity and Pharmacokinetics
In addition to its efficacy, this compound has demonstrated a favorable selectivity and pharmacokinetic profile in preclinical species.
In Vitro Receptor Binding Affinity (IC50)
| Receptor | Human (nM) | Mouse (nM) |
| SSTR1 | >2000 | Not Reported |
| SSTR2 | >2000 | Not Reported |
| SSTR3 | 0.66 | 0.36 |
| SSTR4 | <1000 | Not Reported |
| SSTR5 | <1000 | Not Reported |
This table highlights the high selectivity of this compound for the SSTR3 receptor.
Pharmacokinetic Parameters
This compound has shown excellent oral bioavailability and long half-lives in preclinical species, including rodents, dogs, and monkeys, suggesting its potential for oral administration in a clinical setting.
Conclusion
The available preclinical data strongly support the in vivo efficacy of this compound as a potent and selective SSTR3 antagonist for the potential treatment of type 2 diabetes. Its ability to reduce glucose excursion in a dose-dependent and glucose-dependent manner, coupled with a favorable pharmacokinetic profile, underscores its therapeutic potential. Further clinical investigations would be necessary to translate these promising preclinical findings into human applications.
References
- 1. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-4256: A Technical Guide to its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-4256 is a potent and selective antagonist of the somatostatin (B550006) receptor subtype 3 (SSTR3). It was investigated as a potential therapeutic agent for type 2 diabetes. Its mechanism of action centers on the potentiation of glucose-dependent insulin (B600854) secretion (GDIS) from pancreatic β-cells. While demonstrating efficacy in preclinical models of glycemic control, significant cardiovascular safety concerns, specifically QTc interval prolongation, have been identified. This technical guide provides a comprehensive overview of the publicly available pharmacology and toxicology data for this compound.
Pharmacology
Mechanism of Action
This compound is a selective antagonist of the SSTR3 receptor.[1][2][3][4] SSTR3 is a G-protein coupled receptor (GPCR) highly expressed in pancreatic β-cells. The endogenous ligand for SSTR3, somatostatin, tonically inhibits insulin secretion. Mechanistically, SSTR3 activation leads to the inhibition of adenylyl cyclase through its coupling to the inhibitory G-protein, Gαi. This results in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a key second messenger that positively regulates insulin exocytosis.
By antagonizing SSTR3, this compound blocks the inhibitory effect of somatostatin, leading to an increase in intracellular cAMP levels in pancreatic β-cells. This enhancement of the cAMP signaling pathway potentiates glucose-dependent insulin secretion, meaning that insulin is preferentially released in response to elevated blood glucose levels. This glucose-dependent action is a desirable characteristic for an anti-diabetic agent as it minimizes the risk of hypoglycemia.
In Vitro Pharmacology
This compound demonstrates high-affinity binding to the human and mouse SSTR3 receptor and functional antagonism of cAMP inhibition.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Species | Assay Type | IC50 (nM) | Notes | Reference(s) |
| SSTR3 | Human | Binding | 0.66 | ||
| Human | Functional (cAMP) | - | Potent antagonist | ||
| Mouse | Binding | 0.36 | |||
| SSTR1 | Human | Binding | >2000 | >3000-fold selectivity over SSTR3 | |
| SSTR2 | Human | Binding | >2000 | >3000-fold selectivity over SSTR3 | |
| SSTR4 | Human | Binding | <1000 | >500-fold selectivity | |
| Human | Functional (cAMP) | >5000 | >5000-fold selectivity | ||
| SSTR5 | Human | Binding | <1000 | >500-fold selectivity | |
| Human | Functional (cAMP) | >5000 | >5000-fold selectivity |
Pharmacokinetics
Pharmacokinetic studies in preclinical species indicate that this compound has been evaluated in rodents, dogs, and rhesus monkeys.
Table 2: Preclinical Pharmacokinetic Parameters of a closely related analog (Compound 6)
| Species | Route | Dose (mg/kg) | AUC (µM*h) | t1/2 (h) | Reference(s) |
| Rat | PO | 10 | 1.8 | 2.5 | |
| Dog | PO | 1 | 14.1 | 11.2 | |
| Rhesus | PO | 1 | 16.5 | 10.1 | |
| Note: Data for a closely related and more optimized analog (compound 6) from the same chemical series is presented as specific data for this compound was not fully detailed in the source. |
In Vivo Efficacy
In a mouse oral glucose tolerance test (oGTT), this compound demonstrated dose-dependent efficacy in reducing glucose excursion. Maximal efficacy was achieved at doses as low as 0.03 mg/kg orally. Compared to the sulfonylurea glipizide, this compound showed a minimal risk of hypoglycemia in mice.
Table 3: In Vivo Efficacy of this compound in Mouse Oral Glucose Tolerance Test (oGTT)
| Dose (mg/kg, p.o.) | Glucose Excursion Reduction | Cmax (nM) | Reference(s) |
| 0.003 | Dose-dependent reduction | - | |
| 0.01 | Dose-dependent reduction | 7 | |
| 0.03 | Maximal efficacy | - | |
| 0.1 | Dose-dependent reduction | 88 | |
| 1 | Dose-dependent reduction | 493 | |
| 10 | Dose-dependent reduction | - |
Toxicology
Publicly available information on the comprehensive toxicological profile of this compound is limited. The most significant finding is related to its cardiovascular safety.
Cardiovascular Safety
A primary safety concern identified for this compound is its effect on cardiac repolarization, specifically prolongation of the QTc interval.
-
hERG Channel Activity : this compound inhibits the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is a critical component of cardiac repolarization.
-
Binding Assay : It inhibits radiolabeled MK-499 binding to the hERG channel with an IC50 of 1.74 µM.
-
Functional Assay : In a functional patch clamp assay, this compound produced a 50% blockade of the hERG current at a concentration of 3.4 µM.
-
-
In Vivo Cardiovascular Studies : In a conscious cardiovascular dog telemetry model, this compound caused a dose-dependent prolongation of the QTc interval. This finding is a significant adverse event and a major hurdle for the clinical development of a drug candidate.
Other Areas of Toxicology
No publicly available data were found for the following standard non-clinical toxicology studies for this compound:
-
Acute Toxicity
-
Repeat-Dose Toxicity (Sub-chronic and Chronic)
-
Genotoxicity (e.g., Ames test, micronucleus assay)
-
Carcinogenicity
-
Reproductive and Developmental Toxicity
The absence of this data in the public domain does not imply that these studies were not conducted. For a compound that reached preclinical development, it is highly probable that a standard battery of GLP toxicology studies was performed as part of the Investigational New Drug (IND) enabling package. However, the results of these studies are proprietary and have not been publicly disclosed.
Experimental Protocols
SSTR3 Receptor Binding Assay (Radioligand Competition)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the SSTR3 receptor.
Detailed Steps:
-
Membrane Preparation : Cells stably expressing the human or mouse SSTR3 receptor are harvested and homogenized. The cell membranes are isolated by centrifugation.
-
Assay Incubation : In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled SSTR3 ligand and varying concentrations of the unlabeled test compound (this compound). Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled SSTR3 ligand) are included.
-
Separation : The incubation is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection : The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis : The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of specific binding inhibited by the test compound at each concentration is determined, and the data are fitted to a sigmoidal dose-response curve to calculate the IC50 value.
SSTR3 Functional Antagonist Assay (cAMP Measurement)
This assay determines the ability of a test compound to block the agonist-induced inhibition of cAMP production in cells expressing SSTR3.
Detailed Steps:
-
Cell Culture : Chinese Hamster Ovary (CHO) cells stably transfected with the human SSTR3 receptor are cultured to an appropriate density.
-
Compound Incubation : The cells are pre-incubated with various concentrations of the antagonist (this compound).
-
Stimulation : The cells are then stimulated with a fixed concentration of an SSTR3 agonist (e.g., somatostatin) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (B1673556) (to stimulate basal cAMP production).
-
cAMP Measurement : After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit (e.g., HTRF, ELISA).
-
Data Analysis : The ability of this compound to reverse the agonist-induced inhibition of cAMP production is quantified, and the IC50 value is determined.
Mouse Oral Glucose Tolerance Test (oGTT)
This in vivo assay assesses the effect of a compound on glucose disposal following an oral glucose challenge.
Detailed Steps:
-
Fasting : Mice are fasted overnight (typically 12-16 hours) with free access to water.
-
Compound Administration : A baseline blood glucose measurement is taken (t=0). The test compound (this compound) or vehicle is then administered orally.
-
Glucose Challenge : After a specified pre-treatment period, a concentrated glucose solution is administered orally via gavage.
-
Blood Sampling : Blood samples are collected from the tail vein at multiple time points after the glucose challenge.
-
Glucose Measurement : Blood glucose levels are measured using a glucometer.
-
Data Analysis : The blood glucose concentration is plotted against time for each treatment group. The Area Under the Curve (AUC) for the glucose excursion is calculated and compared between the compound-treated and vehicle-treated groups to determine the effect of the compound on glucose tolerance.
Conclusion
This compound is a potent and selective SSTR3 antagonist that showed promise as a potential treatment for type 2 diabetes due to its ability to enhance glucose-dependent insulin secretion. However, the identification of a significant cardiovascular liability, namely QTc prolongation, likely halted its further development. This case highlights the critical importance of comprehensive safety and toxicology evaluations in the drug development process. While the full toxicological profile of this compound is not publicly available, the cardiovascular findings underscore the challenges in developing safe and effective new therapies.
References
Methodological & Application
Application Notes and Protocols for MK-4256, a Potent SSTR3 Antagonist
These application notes provide detailed protocols for the in vitro characterization of MK-4256, a potent and selective antagonist of the Somatostatin (B550006) Receptor 3 (SSTR3). The information is intended for researchers, scientists, and drug development professionals working on SSTR3-related drug discovery programs. This compound has been identified as a potential therapeutic agent for Type 2 Diabetes.[1][2]
SSTR3 Signaling Pathway
Somatostatin Receptor 3 (SSTR3) is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit.[3] Upon binding of its endogenous ligand, somatostatin (SRIF), SSTR3 undergoes a conformational change that activates the Gαi protein. The activated Gαi subunit then inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[3][4] This reduction in cAMP levels modulates various downstream cellular processes. This compound acts as an antagonist, blocking the binding of somatostatin to SSTR3 and thereby preventing the downstream inhibition of cAMP production.
Caption: SSTR3 signaling pathway and the antagonistic action of this compound.
Quantitative Data Summary
The following table summarizes the in vitro potency and selectivity of this compound for human and mouse SSTR3, as well as its selectivity against other human somatostatin receptor subtypes.
| Receptor Target | Assay Type | Species | IC50 Value | Reference |
| SSTR3 | Radioligand Binding | Human | 0.66 nM | |
| SSTR3 | Radioligand Binding | Mouse | 0.36 nM | |
| SSTR3 | Functional cAMP Antagonism | Human | 0.9 nM | |
| SSTR3 | Functional cAMP Antagonism | Mouse | 0.46 nM | |
| SSTR1 | Radioligand Binding | Human | >2 µM | |
| SSTR2 | Radioligand Binding | Human | >2 µM | |
| SSTR4 | Functional Antagonist Assay | Human | >5 µM | |
| SSTR5 | Functional Antagonist Assay | Human | >5 µM |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol describes a competition binding assay to determine the binding affinity (IC50 and subsequently Ki) of this compound for the SSTR3 receptor. The assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to SSTR3 expressed in cell membranes.
Workflow:
Caption: Workflow for the SSTR3 radioligand competition binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human SSTR3 receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable assay buffer, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C.
-
-
Assay Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of the membrane preparation.
-
50 µL of this compound at various concentrations (typically a serial dilution).
-
50 µL of a constant concentration of radioligand (e.g., [125I]SS-14 or [125I]SS-28).
-
-
Include control wells for total binding (membranes + radioligand, no this compound) and non-specific binding (membranes + radioligand + a high concentration of unlabeled somatostatin).
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation.
-
-
Filtration and Quantification:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been presoaked in a solution like 0.3% polyethyleneimine (PEI).
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the retained radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Antagonism Assay
This protocol outlines a cell-based functional assay to measure the ability of this compound to antagonize the SRIF-induced inhibition of cAMP production. SSTR3 is a Gαi-coupled receptor, so its activation inhibits adenylyl cyclase. To measure this, adenylyl cyclase is first stimulated with forskolin (B1673556), and the inhibitory effect of an SSTR3 agonist is measured. The antagonist activity of this compound is then determined by its ability to reverse this inhibition.
Workflow:
Caption: Workflow for the SSTR3 functional cAMP antagonism assay.
Detailed Protocol:
-
Cell Culture:
-
Seed CHO cells expressing human or mouse SSTR3 into 384-well plates at an optimized density and allow them to attach overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a serial dilution of this compound for a defined period (e.g., 15-30 minutes) at room temperature.
-
Prepare a stimulation solution containing:
-
Forskolin (at a concentration that gives a submaximal cAMP response, e.g., EC80).
-
An SSTR3 agonist, such as Somatostatin-14 (SRIF), at a concentration that produces a significant inhibition of the forskolin response (e.g., EC80).
-
-
Add the stimulation solution to the wells containing the cells and this compound.
-
Incubate the plate for a specified time (e.g., 45 minutes) at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as:
-
HTRF (Homogeneous Time-Resolved Fluorescence): This is a competitive immunoassay using a Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This assay is based on the competition between endogenous cAMP and biotin-cAMP for binding to an antibody-coated acceptor bead.
-
GloSensor™ cAMP Assay: This assay utilizes a genetically engineered luciferase that emits light upon binding to cAMP.
-
-
Read the plate on a suitable plate reader according to the manufacturer's instructions for the chosen detection method.
-
-
Data Analysis:
-
Generate a cAMP standard curve to convert the raw assay signal to cAMP concentrations.
-
Plot the measured cAMP concentration against the logarithm of the this compound concentration.
-
The data will show that as the concentration of this compound increases, it reverses the inhibitory effect of the SSTR3 agonist, leading to a rise in cAMP levels.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for this compound's antagonist activity.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Somatostatin receptor 3 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for MK-4256 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-4256 is a potent and highly selective antagonist of the somatostatin (B550006) receptor type 3 (SSTR3).[1][2][3] Somatostatin, a regulatory peptide, exerts its effects through five distinct G-protein coupled receptors (SSTR1-5).[2] SSTR3 is notably expressed in the β-cells of pancreatic islets in both humans and rodents.[2] The primary signaling mechanism of SSTR3 involves Gαi-mediated inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing SSTR3, this compound blocks the inhibitory effect of somatostatin, thereby enhancing glucose-dependent insulin (B600854) secretion. This makes it a compound of significant interest in the research and development of treatments for type 2 diabetes.
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its activity, selectivity, and potential cytotoxicity.
Data Presentation
Table 1: In Vitro Activity and Selectivity of this compound
| Target | Assay Type | Species | IC50 | Fold Selectivity vs. hSSTR3 |
| SSTR3 | Receptor Binding | Human | 0.66 nM | - |
| SSTR3 | Receptor Binding | Mouse | 0.36 nM | - |
| SSTR1 | Receptor Binding | Human | >2 µM | >3030 |
| SSTR2 | Receptor Binding | Human | >2 µM | >3030 |
| SSTR4 | Receptor Binding | Human | <1 µM | >500 |
| SSTR5 | Receptor Binding | Human | <1 µM | >500 |
| SSTR4 | Functional Antagonist Assay | - | >5 µM | >7575 |
| SSTR5 | Functional Antagonist Assay | - | >5 µM | >7575 |
| hERG | MK-499 Radioligand Binding | Human | 1.74 µM | ~2636 |
| hERG | Functional Patch Clamp | Human | 3.4 µM (50% blockade) | ~5151 |
Data compiled from multiple sources.
Signaling Pathway and Experimental Workflow
Diagram 1: SSTR3 Signaling Pathway and Mechanism of this compound Action
References
MK-4256 Administration in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of MK-4256, a potent and selective somatostatin (B550006) receptor 3 (SSTR3) antagonist, in mouse models for the study of glucose metabolism. The protocols outlined below are based on preclinical studies evaluating this compound as a potential therapeutic agent for Type 2 Diabetes.
Mechanism of Action
This compound is an antagonist of the SSTR3 receptor, which is highly expressed in pancreatic β-cells. The binding of the natural ligand, somatostatin, to SSTR3 leads to the inhibition of adenylyl cyclase through a Gαi-coupled mechanism. This results in decreased intracellular cyclic AMP (cAMP) levels and subsequent suppression of glucose-dependent insulin (B600854) secretion (GDIS). By blocking this interaction, this compound prevents the somatostatin-induced inhibition of adenylyl cyclase, leading to increased cAMP levels, and thereby enhancing GDIS from pancreatic β-cells. This mechanism is particularly relevant in the context of postprandial glucose control.[1]
Signaling Pathway
Caption: SSTR3 signaling pathway and the mechanism of action of this compound in pancreatic β-cells.
Quantitative Data
The in vivo efficacy of this compound has been demonstrated in oral glucose tolerance tests (oGTT) in C57BL/6N mice.[2] Administration of this compound leads to a dose-dependent reduction in glucose excursion following a glucose challenge.
| Oral Dose (mg/kg) | Peak Plasma Concentration (Cmax) (nM) | Effect on Glucose Excursion |
| 0.01 | 7 | Dose-dependent reduction |
| 0.1 | 88 | Dose-dependent reduction |
| 1 | 493 | Complete ablation (109% reduction) |
| 0.03 | Not Reported | Maximal efficacy achieved |
| up to 10 | Not Reported | Dose-dependent reduction |
Table 1: Dose-dependent effects of orally administered this compound on plasma concentration and glucose excursion in an oGTT mouse model.[1]
Experimental Protocols
Preparation of this compound Dosing Solution
Materials:
-
This compound powder
-
Ethanol (EtOH)
-
Polyethylene glycol 400 (PEG400)
-
Sterile Water for Injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution consisting of Ethanol:PEG400:Water in a ratio of 2:23:75 (v/v/v). For example, to prepare 10 ml of vehicle, mix 0.2 ml of Ethanol, 2.3 ml of PEG400, and 7.5 ml of sterile water.
-
Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and the total volume of dosing solution needed.
-
Dissolving the Compound:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to the tube.
-
Vortex the tube vigorously to dissolve the powder. If necessary, sonicate for a few minutes to ensure complete dissolution.
-
Gradually add the remaining vehicle to reach the final desired concentration, vortexing intermittently.
-
-
Storage: The freshly prepared dosing solution should be used immediately. If short-term storage is necessary, it should be kept at 2-8°C and protected from light. The stability of the compound in this vehicle for extended periods should be determined empirically.
Oral Glucose Tolerance Test (oGTT) in Mice
Materials and Animals:
-
Male C57BL/6N mice (8-10 weeks old)
-
This compound dosing solution
-
Vehicle control solution
-
D-glucose solution (20% w/v in sterile water)
-
Oral gavage needles (20-22 gauge, straight or curved)
-
Glucometer and glucose test strips
-
Heparinized capillary tubes or other blood collection vials
-
Restraining device for mice
-
Animal scale
Experimental Workflow:
Caption: Experimental workflow for an oral glucose tolerance test (oGTT) in mice.
Procedure:
-
Animal Acclimatization: House the mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment to allow for acclimatization. Provide ad libitum access to standard chow and water.
-
Fasting: Fast the mice overnight for 16 hours with free access to water.
-
Baseline Blood Glucose:
-
Weigh each mouse and record the weight.
-
Gently restrain the mouse.
-
Make a small incision (nick) at the tip of the tail using a sterile scalpel or lancet.
-
Collect a small drop of blood onto a glucose test strip and measure the baseline blood glucose level (t=0 min).
-
-
Drug Administration:
-
Administer this compound dosing solution or the vehicle control to the respective groups of mice via oral gavage. The volume of administration should be calculated based on the mouse's body weight (typically 5-10 ml/kg).
-
-
Waiting Period: Allow a specific period (e.g., 30-60 minutes) for the compound to be absorbed.
-
Glucose Challenge: Administer the 20% D-glucose solution via oral gavage at a dose of 2 g/kg body weight.
-
Blood Glucose Monitoring:
-
Collect blood from the tail nick at subsequent time points, typically 15, 30, 60, and 120 minutes after the glucose challenge.
-
Gently "milk" the tail to obtain a sufficient blood drop for each measurement.
-
Record the blood glucose levels at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each mouse.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the AUCs between the this compound treated groups and the vehicle control group.
-
Important Considerations:
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Gavage Technique: Proper oral gavage technique is crucial to avoid injury to the esophagus or accidental administration into the trachea. Ensure personnel are well-trained.
-
Stress Minimization: Minimize stress to the animals as it can affect blood glucose levels. Handle the mice gently and perform procedures efficiently.
-
Group Size: Use a sufficient number of animals per group (typically n=8-10) to ensure statistical power.
-
Randomization and Blinding: Randomize animals into treatment groups and, if possible, blind the experimenter to the treatment allocation to avoid bias.
References
Application Notes and Protocols: Oral Glucose Tolerance Test with MK-4256
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of MK-4256, a potent and selective somatostatin (B550006) receptor 3 (SSTR3) antagonist, in oral glucose tolerance tests (OGTT). The provided protocols and data are based on preclinical findings and are intended to guide researchers in designing and interpreting experiments to evaluate the potential of this compound and similar compounds as therapeutic agents for type 2 diabetes.
Introduction
This compound is an investigational compound that has demonstrated significant efficacy in improving glucose homeostasis in preclinical models.[1][2][3] Its mechanism of action involves the antagonism of the SSTR3 receptor, which is highly expressed in pancreatic β-cells.[1] By blocking the inhibitory effect of somatostatin on insulin (B600854) secretion, this compound promotes glucose-dependent insulin secretion (GDIS), leading to a reduction in blood glucose levels, particularly during a glucose challenge.[1] The oral glucose tolerance test (OGTT) is a critical in vivo assay to assess the efficacy of such compounds.
Mechanism of Action: SSTR3 Antagonism
The primary mechanism by which this compound is proposed to improve glucose tolerance is through the potentiation of glucose-dependent insulin secretion. Somatostatin, acting through SSTR3 on pancreatic β-cells, tonically inhibits insulin release. By antagonizing this receptor, this compound effectively removes this inhibitory signal, allowing for a more robust insulin secretion in response to elevated blood glucose levels. This targeted action minimizes the risk of hypoglycemia, a common side effect of some other anti-diabetic agents.
Caption: Proposed mechanism of this compound action in pancreatic β-cells.
Experimental Protocols
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol describes a standard method for evaluating the effect of this compound on glucose tolerance in a mouse model.
1. Animals:
-
Male C57BL/6 mice, 8-10 weeks of age.
-
House animals in a temperature- and light-controlled environment with ad libitum access to standard chow and water.
-
Acclimatize animals to the facility for at least one week before the experiment.
2. Materials:
-
This compound
-
Vehicle solution (e.g., Ethanol:PEG400:Water in a 2:23:75 ratio)
-
Dextrose (Glucose) solution (e.g., 20% w/v in sterile water)
-
Handheld glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated capillaries)
-
Oral gavage needles
-
Scale for animal weighing
3. Experimental Procedure:
-
Fasting: Fast mice for 16 hours (overnight) prior to the experiment, with free access to water.
-
Baseline Blood Glucose: At time t = -30 min, administer the vehicle or this compound at the desired doses (e.g., 0.01, 0.1, 1 mg/kg) via oral gavage.
-
At time t = 0 min, collect a small blood sample from the tail tip to measure baseline blood glucose levels.
-
Glucose Challenge: Immediately after the baseline blood sample collection, administer a dextrose solution (5 g/kg body weight) via oral gavage.
-
Blood Sampling: Collect blood samples from the tail tip at 15, 30, 60, and 120 minutes post-glucose administration.
-
Glucose Measurement: Measure blood glucose concentrations at each time point using a glucometer.
Caption: Experimental workflow for the mouse oral glucose tolerance test.
4. Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t = 0 to t = 120 min for each animal.
-
Compare the AUC values of the this compound treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test).
-
The percent inhibition of glucose excursion can be calculated as: (1 - (AUC_treatment / AUC_vehicle)) * 100.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound in preclinical studies.
Table 1: In Vitro Potency of this compound
| Receptor | Species | IC₅₀ (nM) |
| SSTR3 | Human | 0.66 |
| SSTR3 | Mouse | 0.36 |
| SSTR1 | Human | >2000 |
| SSTR2 | Human | >2000 |
Data sourced from MedchemExpress.
Table 2: In Vivo Efficacy of this compound in Mouse OGTT
| Oral Dose (mg/kg) | Glucose Excursion Inhibition (%) | Plasma Cₘₐₓ (nM) |
| 0.01 | Dose-dependent reduction | 7 |
| 0.03 | Maximal efficacy achieved | Not Reported |
| 0.1 | Dose-dependent reduction | 88 |
| 1 | 109 | 493 |
Data compiled from multiple sources.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Oral Dose (mg/kg) | Cₘₐₓ (nM) |
| 0.01 | 7 |
| 0.1 | 88 |
| 1 | 493 |
Data sourced from ACS Medicinal Chemistry Letters and MedchemExpress.
Logical Framework for Preclinical Evaluation
The evaluation of a novel compound like this compound for its anti-diabetic potential follows a logical progression from in vitro characterization to in vivo efficacy and pharmacokinetic profiling.
Caption: Logical progression for the preclinical assessment of this compound.
Conclusion
This compound has demonstrated compelling preclinical efficacy in improving glucose tolerance through a targeted, glucose-dependent mechanism. The data presented herein supports its potential as a novel therapeutic agent for type 2 diabetes with a reduced risk of hypoglycemia. The provided protocols serve as a foundation for further investigation into the pharmacological properties of this compound and other SSTR3 antagonists. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research.
References
- 1. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying SSTR3 Signaling Pathways with MK-4256
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin (B550006) receptor 3 (SSTR3) is a member of the G protein-coupled receptor (GPCR) superfamily and plays a crucial role in various physiological processes, including the regulation of hormone secretion and cell growth.[1] Its signaling is primarily mediated through the Gαi subunit of heterotrimeric G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] Dysregulation of SSTR3 signaling has been implicated in several pathologies, making it an attractive target for therapeutic intervention.
MK-4256 is a potent and selective antagonist of the SSTR3 receptor.[3][4] Its high affinity and selectivity make it an invaluable tool for elucidating the intricate signaling pathways governed by SSTR3. These application notes provide a comprehensive guide for utilizing this compound to investigate SSTR3 signaling, complete with detailed experimental protocols and data presentation guidelines.
Data Presentation
The following tables summarize the quantitative data for this compound, facilitating a clear comparison of its binding affinity and functional potency.
Table 1: In Vitro Binding Affinity and Functional Activity of this compound
| Target | Species | Assay Type | IC50 (nM) | Reference |
| SSTR3 | Human | Radioligand Binding | 0.66 | [3] |
| SSTR3 | Mouse | Radioligand Binding | 0.36 | |
| SSTR1 | Human | Radioligand Binding | >2000 | |
| SSTR2 | Human | Radioligand Binding | >2000 | |
| SSTR4 | Human | Radioligand Binding | <1000 (>500-fold selectivity vs SSTR3) | |
| SSTR5 | Human | Radioligand Binding | <1000 (>500-fold selectivity vs SSTR3) | |
| SSTR4 | Human | Functional Antagonist Assay | >5000 | |
| SSTR5 | Human | Functional Antagonist Assay | >5000 |
SSTR3 Signaling Pathways
SSTR3 activation by its endogenous ligand, somatostatin, initiates a cascade of intracellular events. The canonical pathway involves the inhibition of cAMP production. However, evidence also suggests the involvement of other signaling molecules, such as Glycogen Synthase Kinase 3-β (GSK3-β), and a potential, though less direct, modulation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway. This compound, as an antagonist, blocks these downstream effects by preventing somatostatin from binding to SSTR3.
Experimental Protocols
The following are detailed methodologies for key experiments to study SSTR3 signaling using this compound.
Radioligand Competition Binding Assay
This assay determines the binding affinity of this compound to the SSTR3 receptor by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing human or mouse SSTR3.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/mL BSA).
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of membrane suspension (containing a predetermined amount of protein).
-
50 µL of radiolabeled somatostatin analog (e.g., [125I]-Tyr11-SRIF-14) at a concentration near its Kd.
-
50 µL of this compound at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding control. For non-specific binding, use a high concentration of unlabeled somatostatin (e.g., 1 µM).
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a buffer using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Antagonist Assay
This assay measures the ability of this compound to block the somatostatin-induced inhibition of cAMP production.
References
- 1. mdpi.com [mdpi.com]
- 2. Constitutive Somatostatin Receptor Subtype-3 Signaling Suppresses Growth Hormone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-4256: A Preclinical Overview
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive summary of the preclinical data available for MK-4256, a potent and selective somatostatin (B550006) receptor 3 (SSTR3) antagonist. The information covers its mechanism of action, dosage and administration routes in various animal models, and detailed experimental protocols.
Mechanism of Action
This compound is a potent and selective antagonist of the somatostatin receptor 3 (SSTR3)[1]. SSTR3 is a G protein-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound blocks these downstream effects. Preclinical studies suggest that SSTR3 antagonism can be a novel mechanism for the treatment of Type 2 Diabetes by enhancing glucose-dependent insulin (B600854) secretion[2].
Dosage and Administration
This compound has been evaluated in several preclinical species, primarily through oral administration.
Preclinical Oral Dosages
| Species | Dosage Range (mg/kg) | Administration Route | Notes |
| Mouse | 0.003 - 10 | Oral (p.o.) | Dose-dependent reduction in glucose excursion observed. Maximal efficacy was achieved at doses as low as 0.03 mg/kg[1]. |
| Dog | 20, 100, and 500 | Oral (p.o.) | A dose-dependent prolongation of the QTc interval was observed in a conscious cardiovascular dog model[2]. |
Preclinical Pharmacokinetics
| Species | Administration Route | Key Findings |
| Mouse | Oral (0.01, 0.1, and 1 mg/kg) | Plasma Cmax of 7, 88, and 493 nM, respectively[1]. |
| Dog | Oral | Showed dose-dependent QTc prolongation. In an anesthetized, vagotomized cardiovascular dog model, no cardiovascular findings were observed at plasma levels up to 13.7 μM. |
Administration Routes and Formulations
For preclinical in vivo studies, this compound has been administered orally. The following formulations have been described:
-
Aqueous Formulation: A solution of 1.0 mg/mL in a vehicle of ethanol, PEG400, and water (in a 2:23:75 ratio).
-
DMSO-based Formulation: A stock solution in DMSO (30.0 mg/mL) is prepared. For a 1 mL working solution, 100 µL of the DMSO stock is mixed with 400 µL of PEG300, followed by the addition of 50 µL of Tween-80 and 450 µL of saline to create a clear solution.
-
Corn Oil Formulation: For studies requiring a longer continuous dosing period, a 1 mL working solution can be prepared by mixing 100 µL of a 30.0 mg/mL DMSO stock solution with 900 µL of corn oil.
Experimental Protocols
Oral Glucose Tolerance Test (oGTT) in Mice
This protocol is used to assess the effect of this compound on glucose metabolism.
Materials:
-
This compound
-
Vehicle (e.g., the DMSO-based formulation described above)
-
Glucose solution (e.g., 20% dextrose)
-
Glucometer and test strips
-
Oral gavage needles
-
Mice (e.g., C57BL/6)
Procedure:
-
Fast mice overnight (approximately 16-18 hours) with free access to water.
-
Record the baseline blood glucose level from the tail vein using a glucometer.
-
Administer this compound or vehicle orally via gavage at the desired dose.
-
After a specified pretreatment time (e.g., 60 minutes), administer a glucose bolus (e.g., 2 g/kg) orally via gavage.
-
Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
The area under the curve (AUC) for glucose excursion is calculated to determine the effect of this compound.
SSTR3 Functional Antagonist Assay (cAMP Accumulation)
This in vitro assay determines the antagonist activity of this compound at the SSTR3 receptor.
Materials:
-
CHO cells transfected with human SSTR3
-
This compound
-
Somatostatin (SRIF)
-
cAMP assay kit
Procedure:
-
Plate the SSTR3-expressing CHO cells in a suitable format (e.g., 96-well plate) and culture overnight.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulate the cells with a fixed concentration of SRIF (the agonist) in the presence of forskolin (to stimulate adenylyl cyclase and cAMP production).
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit.
-
The ability of this compound to block the SRIF-induced inhibition of forskolin-stimulated cAMP accumulation is measured to determine its antagonist potency (IC50).
hERG Binding Assay
This assay is crucial for assessing the potential for cardiac liability.
Materials:
-
Membrane preparations from cells expressing the hERG channel
-
A radiolabeled ligand that binds to the hERG channel (e.g., [3H]-astemizole)
-
This compound
-
Scintillation counter
Procedure:
-
Incubate the hERG membrane preparations with the radiolabeled ligand in the presence of varying concentrations of this compound.
-
After incubation, separate the bound and free radioligand (e.g., by filtration).
-
Quantify the amount of bound radioligand using a scintillation counter.
-
The ability of this compound to displace the radioligand is measured to determine its binding affinity (IC50) for the hERG channel. This compound was found to inhibit radiolabeled MK-499 binding to the hERG channel with an IC50 of 1.74 µM.
Signaling Pathway
Clinical Status
Based on available public information, the development of this compound was discontinued (B1498344) during preclinical evaluation. This decision was due to the observation of dose-dependent QTc prolongation in a conscious cardiovascular dog model, which raised safety concerns regarding potential cardiac arrhythmias. There is no evidence to suggest that this compound has entered human clinical trials.
References
Application Notes and Protocols for the Preparation of MK-4256 Solutions
These application notes provide detailed protocols for the preparation, storage, and handling of solutions of MK-4256, a potent and selective somatostatin (B550006) receptor 3 (SSTR3) antagonist, for use in research and drug development.
Compound Information
This compound is a small molecule inhibitor with demonstrated efficacy in modulating glucose-dependent insulin (B600854) secretion, making it a valuable tool for research in type 2 diabetes and related metabolic disorders.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1104599-69-0 | [4] |
| Mechanism of Action | Potent and selective SSTR3 antagonist | [4] |
| Molecular Formula | C27H23FN8O | |
| Appearance | Solid |
Solubility
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For most in vitro cellular assays, it is recommended to prepare a concentrated stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media.
Table 2: Solubility Data
| Solvent | Recommended Maximum Concentration | Notes |
| DMSO | 10 mM | Use freshly opened DMSO for best results. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many experiments.
Materials:
-
This compound solid powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: Use the following formula to determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is approximately 494.5 g/mol . Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) For 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L x 0.001 L x 494.5 g/mol x 1000 mg/g = 4.945 mg
-
Weigh the compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated mass of this compound powder into the tube.
-
Dissolve the compound: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock solution, this would be 1 mL for every 4.945 mg of compound.
-
Ensure complete dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary, but be cautious of potential compound degradation with excessive heat.
-
Aliquot for storage: To prevent repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Label and store: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation. Store the aliquots at -20°C or -80°C, protected from light.
Table 3: Stock Solution Preparation Guide
| Desired Concentration | Mass for 1 mL Solvent | Mass for 5 mL Solvent | Mass for 10 mL Solvent |
| 1 mM | 0.495 mg | 2.473 mg | 4.945 mg |
| 5 mM | 2.473 mg | 12.363 mg | 24.725 mg |
| 10 mM | 4.945 mg | 24.725 mg | 49.450 mg |
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution must be diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the assay should be kept low, typically below 0.1% (v/v), as higher concentrations can be toxic to cells.
-
Serial Dilutions: It is recommended to perform initial serial dilutions of the DMSO stock solution in DMSO before the final dilution into the aqueous medium. This helps to prevent precipitation of the compound.
-
Fresh Preparation: Aqueous working solutions should be prepared fresh for each experiment from the DMSO stock to ensure stability and potency.
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions (if necessary): If very low working concentrations are required, perform serial dilutions of the stock solution in DMSO. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.
-
Prepare the final working solution: Dilute the appropriate DMSO stock (e.g., 10 mM, 1 mM) into the final assay medium to achieve the desired working concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
Mix thoroughly: Gently mix the final working solution to ensure homogeneity before adding it to the experimental system.
Stability and Storage
Proper storage is critical to maintain the stability and activity of this compound solutions.
Table 4: Storage Recommendations
| Solution Type | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Refer to manufacturer's guidelines | Protect from light and moisture. |
| DMSO Stock Solution | -20°C or -80°C | Up to 1 year at -20°C, up to 2 years at -80°C | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Aqueous Working Solutions | 2-8°C | Prepare fresh for each experiment | Limited stability in aqueous solutions. |
Signaling Pathway and Experimental Workflow
This compound acts as an antagonist to the Somatostatin Receptor 3 (SSTR3), a G-protein coupled receptor. In pancreatic β-cells, activation of SSTR3 by its endogenous ligand, somatostatin, inhibits insulin secretion. By blocking this interaction, this compound enhances glucose-dependent insulin secretion (GDIS).
Caption: this compound signaling pathway.
Caption: Experimental workflow for stock solution preparation.
References
- 1. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Note: A Representative Bioanalytical Method for the Quantification of MK-4256 in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document outlines a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of MK-4256 in human plasma. As a potent and selective somatostatin (B550006) receptor 3 (SSTR3) antagonist, understanding the pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. While a specific, publicly validated analytical method was not identified in the scientific literature, this application note provides a detailed, plausible protocol based on established principles of bioanalytical method development and validation for small molecules. The described method, employing protein precipitation for sample preparation followed by LC-MS/MS analysis, offers a robust framework for researchers to develop and validate their own assays for this compound quantification. All presented data are representative and intended for guidance.
Introduction
This compound is a small molecule antagonist of the somatostatin receptor 3 (SSTR3), a G-protein coupled receptor involved in regulating hormone secretion and cell proliferation. By blocking SSTR3, this compound has been investigated for its potential in treating type 2 diabetes. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic (PK), toxicokinetic (TK), and pharmacodynamic (PD) studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of small molecule drugs in complex biological matrices due to its high sensitivity, selectivity, and speed. This note details a hypothetical, yet typical, LC-MS/MS method for determining this compound concentrations in human plasma.
SSTR3 Signaling Pathway
This compound acts as an antagonist at the SSTR3 receptor. Under normal physiological conditions, the binding of the endogenous ligand, somatostatin (SST), to SSTR3 initiates a signaling cascade through an inhibitory G-protein (Gαi). This leads to the inhibition of adenylyl cyclase (AC), which in turn decreases the intracellular concentration of cyclic AMP (cAMP). By blocking the binding of somatostatin, this compound prevents this downstream signaling cascade.
Experimental Protocols
3.1. Materials and Reagents
-
This compound reference standard (MW: 494.52 g/mol )[1]
-
Internal Standard (IS): A structurally similar compound or a stable isotope-labeled this compound (e.g., this compound-d4).
-
Blank human plasma (K2-EDTA)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
3.2. Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and IS in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples. Prepare a separate working solution for the IS at an appropriate concentration (e.g., 100 ng/mL).
3.3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples (calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of acetonitrile containing the internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.
3.4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
Time (min) % B 0.0 10 0.5 10 2.5 95 3.5 95 3.6 10 | 5.0 | 10 |
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
System: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
-
Detection Mode: Selected Reaction Monitoring (SRM). Predicted transitions are based on the structure of this compound. Actual transitions must be optimized experimentally.
Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V) This compound 495.2 e.g., 250.1 100 e.g., 25 | IS | e.g., 499.2 | e.g., 254.1 | 100 | e.g., 25 |
-
Bioanalytical Method Workflow
The overall workflow for the quantification of this compound in plasma samples is depicted below.
Representative Method Validation Data
The following tables summarize the expected performance characteristics of this bioanalytical method, based on typical acceptance criteria from FDA and EMA guidelines.[2][3]
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
|---|---|
| Linearity Range | 0.5 - 500 ng/mL |
| Regression Model | 1/x² weighted linear regression |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| LLOQ Accuracy & Precision | Within ±20% of nominal |
Table 2: Intra- and Inter-Assay Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%Bias) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 0.5 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low QC | 1.5 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid QC | 50 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 400 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
|---|---|---|---|---|
| Low QC | 1.5 | > 85% | 0.95 - 1.05 | 0.98 - 1.02 |
| High QC | 400 | > 85% | 0.95 - 1.05 | 0.98 - 1.02 |
| CV of Matrix Factors should be ≤ 15% |
Conclusion
This application note provides a comprehensive, albeit representative, framework for the quantification of this compound in human plasma using LC-MS/MS. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is based on standard industry practices for bioanalysis. Researchers should perform a full method validation according to regulatory guidelines to ensure the reliability and accuracy of their data for pharmacokinetic and other drug development studies. The provided tables and diagrams serve as a guide for data presentation and workflow visualization.
References
Application Notes and Protocols: MK-4256 in Combination with Other Diabetes Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-4256 is a potent and selective antagonist of the somatostatin (B550006) receptor subtype 3 (SSTR3) that has been investigated as a potential novel treatment for type 2 diabetes mellitus (T2DM).[1][2][3] The therapeutic rationale for SSTR3 antagonism lies in its ability to enhance glucose-dependent insulin (B600854) secretion (GDIS) from pancreatic β-cells.[1] SSTR3 is highly expressed in the β-cells of both human and rodent islets, and its antagonism has been shown to augment insulin release in response to glucose, thereby improving glycemic control with a minimal risk of hypoglycemia.[1] Preclinical studies have demonstrated the efficacy of this compound as a monotherapy in reducing glucose excursion in mouse models of diabetes.
Given the multifactorial pathophysiology of T2DM, combination therapy is a cornerstone of its management. This document provides detailed application notes and protocols for the preclinical evaluation of this compound in combination with other standard-of-care diabetes drugs, such as metformin (B114582) and dipeptidyl peptidase-4 (DPP-4) inhibitors. While direct experimental data on such combinations are not yet widely published, the following protocols are based on the distinct and potentially complementary mechanisms of action of these agents and are intended to guide future research in this area.
Data Presentation
Table 1: Preclinical Profile of this compound Monotherapy
| Parameter | Species/System | Value | Reference |
| SSTR3 Antagonist Activity (IC50) | Human | 0.66 nM | |
| Mouse | 0.36 nM | ||
| Selectivity (IC50) | Human SSTR1 | >2 µM | |
| Human SSTR2 | >2 µM | ||
| Human SSTR4 | <1 µM (>500-fold selective) | ||
| Human SSTR5 | <1 µM (>500-fold selective) | ||
| In Vivo Efficacy (oGTT) | Mouse | Dose-dependent reduction in glucose excursion | |
| Mouse | Maximal efficacy at ≥0.03 mg/kg p.o. | ||
| Mouse | Complete ablation of glucose excursion (109%) at 1 mg/kg p.o. | ||
| Hypoglycemia Risk | Mouse | Minimal risk compared to glipizide |
Table 2: Theoretical Framework for this compound Combination Therapy
| Combination | Therapeutic Rationale | Key Efficacy Parameters to Evaluate | Potential Safety Considerations |
| This compound + Metformin | Complementary Mechanisms: - this compound: Enhances GDIS.- Metformin: Reduces hepatic glucose production, improves peripheral insulin sensitivity. | - Additive or synergistic reduction in fasting and postprandial glucose.- Improvement in HbA1c.- Enhanced insulin sensitivity (HOMA-IR).- β-cell function (HOMA-β). | - Gastrointestinal side effects (from metformin).- Monitor for hypoglycemia, although risk is expected to be low. |
| This compound + DPP-4 Inhibitor (e.g., Sitagliptin) | Synergistic GDIS Enhancement: - this compound: Directly antagonizes SSTR3-mediated inhibition of insulin secretion.- DPP-4 Inhibitor: Increases endogenous GLP-1 and GIP levels, which stimulate insulin secretion via a different pathway. | - Potentiated GDIS in response to a glucose challenge.- Significant reduction in postprandial glucose excursions.- Improvement in HbA1c.- Changes in active GLP-1 levels. | - Low intrinsic risk of hypoglycemia.- Monitor for potential overlapping adverse events, though none are specifically predicted based on mechanisms. |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in pancreatic β-cells.
Caption: Preclinical workflow for evaluating this compound combination therapy.
Caption: Complementary mechanisms of action in T2DM.
Experimental Protocols
Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details the methodology to assess the effect of this compound in combination with metformin or a DPP-4 inhibitor on insulin secretion from isolated pancreatic islets.
1. Materials:
-
Isolated pancreatic islets (from mouse or rat)
-
RPMI-1640 culture medium
-
Krebs-Ringer Bicarbonate (KRB) buffer with 0.1% BSA, supplemented with:
-
Low glucose (2.8 mM)
-
High glucose (16.7 mM)
-
-
This compound, Metformin, DPP-4 inhibitor (e.g., Sitagliptin) stock solutions in DMSO
-
Insulin ELISA kit
-
96-well plates
2. Islet Preparation:
-
Isolate pancreatic islets using a standard collagenase digestion and density gradient centrifugation method.
-
Culture isolated islets overnight in RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin/streptomycin) at 37°C in a 5% CO2 incubator to allow recovery.
3. GSIS Assay Procedure:
-
Pre-incubation: Hand-pick 5-10 size-matched islets per replicate and place them into wells of a 96-well plate. Pre-incubate the islets in 200 µL of KRB buffer with low glucose (2.8 mM) for 60 minutes at 37°C to establish a basal insulin secretion rate.
-
Basal Secretion: Carefully remove the supernatant and replace it with 200 µL of fresh low glucose (2.8 mM) KRB buffer. Incubate for 60 minutes at 37°C. Collect the supernatant for basal insulin measurement.
-
Stimulated Secretion: Remove the low glucose buffer and add 200 µL of high glucose (16.7 mM) KRB buffer containing the test compounds:
-
Vehicle control (DMSO)
-
This compound alone (at various concentrations)
-
Metformin or DPP-4 inhibitor alone
-
This compound in combination with Metformin or DPP-4 inhibitor
-
-
Incubate for 60 minutes at 37°C.
-
Sample Collection: At the end of the incubation, carefully collect the supernatant from each well and store at -20°C for insulin quantification.
-
(Optional) Total Insulin Content: Lyse the islets in each well with an acid-ethanol solution to measure total insulin content for normalization.
4. Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer’s instructions.
5. Data Analysis:
-
Calculate the stimulation index (SI) as the ratio of insulin secreted in high glucose to insulin secreted in low glucose for each condition.
-
Compare the SI and absolute insulin secretion values between the single-agent and combination therapy groups using appropriate statistical tests (e.g., ANOVA).
Protocol 2: In Vivo Oral Glucose Tolerance Test (oGTT)
This protocol outlines the procedure to evaluate the in vivo efficacy of this compound in combination with other oral antidiabetic agents in a diabetic mouse model.
1. Animals and Acclimation:
-
Use a relevant diabetic mouse model, such as male db/db mice or C57BL/6J mice on a high-fat diet for 12-16 weeks.
-
House animals under standard conditions with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Acclimate animals to handling and oral gavage procedures for at least one week prior to the study.
2. Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: this compound
-
Group 3: Metformin or DPP-4 inhibitor
-
Group 4: this compound + Metformin or DPP-4 inhibitor
3. oGTT Procedure:
-
Fasting: Fast the mice for 6 hours prior to the experiment, with free access to water.
-
Baseline Blood Sample (t= -30 min): Take a baseline blood sample (t=0) by tail snip to measure fasting blood glucose using a glucometer.
-
Drug Administration (t=0 min): Administer the test compounds or vehicle via oral gavage. The volume is typically 5-10 mL/kg.
-
Glucose Challenge (t=30 min): Administer a glucose solution (2 g/kg body weight) via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Glucose Measurement: Measure blood glucose levels at each time point using a glucometer.
4. Data Analysis:
-
Plot the mean blood glucose concentration versus time for each experimental group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t=30 to t=120 min for each animal.
-
Compare the AUC values between the treatment groups using statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if the combination therapy provides a greater glucose-lowering effect than the individual agents.
Conclusion and Future Directions
This compound holds promise as a novel therapeutic agent for T2DM due to its unique mechanism of enhancing GDIS with a low risk of hypoglycemia. While preclinical data strongly supports its efficacy as a monotherapy, the future of diabetes management increasingly relies on combination therapies that target multiple pathophysiological defects. The protocols outlined above provide a framework for the systematic evaluation of this compound in combination with established drugs like metformin and DPP-4 inhibitors. Such studies are critical to determine if these combinations offer synergistic or additive benefits in glycemic control. Future research should focus on conducting these preclinical combination studies, which will be essential to provide the rationale for advancing this compound into clinical trials as part of a combination treatment regimen for T2DM.
References
Troubleshooting & Optimization
Technical Support Center: MK-4256 In Vivo Studies
This technical support center provides guidance for researchers and scientists utilizing MK-4256 in in vivo experiments. Below are frequently asked questions, troubleshooting guides, and detailed protocols to facilitate the optimization of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the Somatostatin Receptor Subtype 3 (SSTR3).[1][2][3] SSTR3 is highly expressed in the β-cells of pancreatic islets in both humans and rodents.[2] By antagonizing SSTR3, this compound enhances glucose-dependent insulin (B600854) secretion (GDIS), which makes it a potential therapeutic agent for Type 2 Diabetes.[2] The glucose-lowering effect is mediated through SSTR3, as the effect is absent in SSTR3 knockout mice.
Q2: What is a recommended starting dose for in vivo studies in mice?
A2: For studies investigating glucose metabolism in mice, such as an oral glucose tolerance test (oGTT), doses ranging from 0.003 mg/kg to 10 mg/kg have been shown to be effective. A dose-dependent reduction in glucose excursion is observed, with maximal efficacy achieved at doses as low as 0.03 mg/kg. Complete ablation of glucose excursion (109%) in an oGTT model was seen at a 1 mg/kg oral dose. For initial studies, a dose of 0.1 mg/kg to 1 mg/kg is a reasonable starting point.
Q3: How should this compound be formulated for oral administration in animal studies?
A3: A common vehicle for oral dosing of this compound in mice is a solution of Ethanol:PEG400:Water (2:23:75). For a 1 mg/mL solution, this specific formulation has been used. Another option for suspension is 0.5% methylcellulose (B11928114) in water. The choice of vehicle should always be validated for compatibility and stability with this compound and for its tolerability in the animal model.
Q4: What are the known pharmacokinetic properties of this compound in mice?
A4: Following oral administration in mice, this compound achieves plasma concentrations that correlate with its efficacy in glucose-lowering models. The peak plasma concentration (Cmax) is dose-dependent. For example, oral doses of 0.01, 0.1, and 1 mg/kg resulted in Cmax values of 7, 88, and 493 nM, respectively. This compound has demonstrated excellent oral bioavailability across various preclinical species, including rodents, dogs, and monkeys.
Q5: What is the selectivity profile of this compound?
A5: this compound is highly selective for SSTR3. In human receptor binding assays, it has IC50 values of >2 μM for SSTR1 and SSTR2, and while the binding for SSTR4 and SSTR5 is below 1 μM, there remains a >500-fold selectivity for SSTR3. It has shown some modest activity on the hERG channel, with an IC50 of 1.74 μM in a radiolabeled binding assay.
Troubleshooting Guides
Issue 1: Lack of Efficacy in an In Vivo Model
Question: I am not observing the expected glucose-lowering effect of this compound in my mouse oGTT study. What could be the issue?
Answer: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dose and Route of Administration:
-
Is the dose appropriate? Efficacy is dose-dependent. While maximal efficacy is seen at 0.03 mg/kg, a dose of at least 0.1 mg/kg to 1 mg/kg might be necessary depending on the specific model and endpoint.
-
Was the compound administered correctly? Ensure accurate oral gavage technique to guarantee the full dose was delivered.
-
-
Formulation and Stability:
-
Is the formulation appropriate? this compound should be properly dissolved or suspended. For example, a vehicle of EtOH:PEG400:Water (2:23:75) has been successfully used. If using a suspension, ensure it is homogenous before and during administration.
-
Is the compound stable in your formulation? Prepare fresh formulations for each experiment to avoid degradation. Stock solutions of this compound are typically stored at -20°C or -80°C.
-
-
Experimental Design:
-
Timing of administration: Was this compound administered at an appropriate time before the glucose challenge? The timing should be based on the pharmacokinetic profile to ensure peak plasma concentrations coincide with the glucose challenge.
-
Animal Model: Confirm that the animal model is appropriate and that SSTR3 is expressed and functional in the target tissue. The efficacy of this compound has been demonstrated in standard mouse models.
-
Issue 2: Unexpected Side Effects or Toxicity
Question: My animals are exhibiting unexpected adverse effects. Could this be related to this compound?
Answer: this compound has been reported to have a minimal risk of hypoglycemia compared to other glucose-lowering agents like glipizide. However, if adverse effects are observed, consider the following:
-
Vehicle Toxicity: The vehicle itself could be causing adverse effects, especially with repeated dosing. Run a vehicle-only control group to assess this possibility.
-
Off-Target Effects: While highly selective, off-target effects are always a possibility at higher doses. This compound has modest activity on the hERG channel (IC50 = 1.74 μM), which could be a concern at very high exposures. Consider reducing the dose to see if the adverse effects diminish.
-
Dose: The administered dose might be too high for the specific animal strain or health status. A dose de-escalation study may be necessary.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor/Channel | Assay Type | Species | IC50 |
| SSTR3 | Binding | Human | 0.66 nM |
| SSTR3 | Binding | Mouse | 0.36 nM |
| SSTR1 | Binding | Human | >2 µM |
| SSTR2 | Binding | Human | >2 µM |
| SSTR4 | Binding | Human | <1 µM (>500-fold selective) |
| SSTR5 | Binding | Human | <1 µM (>500-fold selective) |
| hERG | Binding | Human | 1.74 µM |
Data compiled from multiple sources.
Table 2: Pharmacokinetic Parameters of this compound in Mice Following Oral Administration
| Oral Dose (mg/kg) | Peak Plasma Concentration (Cmax) (nM) |
| 0.01 | 7 |
| 0.1 | 88 |
| 1 | 493 |
Data from parallel pharmacokinetic studies in mice.
Table 3: In Vivo Efficacy of this compound in Mouse Oral Glucose Tolerance Test (oGTT)
| Oral Dose (mg/kg) | Reduction in Glucose Excursion |
| 0.003 - 10 | Dose-dependent reduction |
| 0.03 | Maximal efficacy achieved |
| 0.1 | 86% |
| 1 | 109% (complete ablation) |
Data compiled from multiple sources.
Experimental Protocols
Oral Glucose Tolerance Test (oGTT) in Mice
This protocol is a general guideline based on methodologies used in the characterization of this compound.
-
Animal Acclimatization: House mice in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the experiment.
-
Fasting: Fast the mice overnight (e.g., 12-16 hours) with free access to water.
-
Baseline Blood Glucose: On the day of the experiment, measure baseline blood glucose (t=0) from a tail snip using a glucometer.
-
Compound Administration: Administer this compound or vehicle control orally (p.o.) via gavage. The volume is typically 5-10 mL/kg depending on the formulation.
-
Waiting Period: Wait for a predetermined time (e.g., 30-60 minutes) to allow for drug absorption. This should be optimized based on pharmacokinetic data.
-
Glucose Challenge: Administer a glucose solution (e.g., 5 g/kg dextrose) orally.
-
Blood Glucose Monitoring: Measure blood glucose at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion for each group. The percent inhibition of glucose excursion can be calculated as: (1 - (AUC_compound / AUC_vehicle)) * 100.
Mandatory Visualization
Caption: SSTR3 signaling pathway in pancreatic β-cells and the antagonistic action of this compound.
Caption: Experimental workflow for a typical oral glucose tolerance test (oGTT) with this compound.
Caption: Troubleshooting logic for addressing lack of efficacy with this compound in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MK-4256 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with MK-4256. Please note that the designation "this compound" has been associated with a somatostatin (B550006) receptor 3 (SSTR3) antagonist for type 2 diabetes research. This guide primarily focuses on this compound.
I. FAQs and Troubleshooting for this compound (SSTR3 Antagonist)
This section addresses common issues encountered during experiments with the SSTR3 antagonist this compound.
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the somatostatin receptor 3 (SSTR3).[1][2][3][4][5] SSTR3 is highly expressed in the beta-cells of pancreatic islets in both humans and rodents. The receptor's activation typically inhibits cAMP production through a Gαi-mediated pathway. By antagonizing SSTR3, this compound is believed to enhance glucose-dependent insulin (B600854) secretion (GDIS), which is a key mechanism for managing type 2 diabetes while minimizing the risk of hypoglycemia.
Q2: I am not observing the expected glucose-lowering effect in my animal model. What could be the issue?
A2: Several factors could contribute to a lack of efficacy. Consider the following:
-
Animal Model and Glucose Challenge: The route of glucose administration is critical. Oral glucose tolerance tests (oGTT) have been shown to be effective in demonstrating the glucose-lowering effects of this compound, and this method is preferred due to its clinical relevance. Intraperitoneal glucose tolerance tests (ipGTT) have also been used, but oGTT protocols are highlighted for their ease and translational value.
-
Dosage: this compound has demonstrated dose-dependent efficacy. Maximal efficacy in reducing glucose excursion in mouse oGTT models has been achieved at doses as low as 0.03 mg/kg administered orally. Ensure your dosing is within the effective range.
-
Compound Stability and Formulation: Verify the stability of your this compound formulation. Improper storage or formulation could lead to degradation of the compound.
-
SSTR3 Expression: The efficacy of this compound is dependent on the presence of SSTR3. The glucose-lowering effect was not observed in SSTR3 knockout mice, confirming its mechanism of action.
Q3: Are there known off-target effects for this compound that could interfere with my results?
A3: Yes, while this compound is highly selective for SSTR3, some off-target activity has been reported, most notably binding to the hERG channel.
-
hERG Channel Binding: this compound inhibits radiolabeled MK-499 binding to the hERG channel with an IC50 of 1.74 μM and exhibits a 50% blockade in a functional patch clamp assay at 3.4 μM. This is an important consideration for cardiovascular safety assessment and could be a confounding factor in certain experimental setups.
-
Selectivity against other SSTR subtypes: this compound shows excellent selectivity against other somatostatin receptor subtypes. IC50 values are greater than 2 μM for SSTR1 and SSTR2, and while binding is observed below 1 μM for SSTR4 and SSTR5, there is still over 500-fold selectivity.
Q4: What are the key parameters to consider when designing an in vitro assay for this compound?
A4: For in vitro studies, consider the following:
-
Cell Line: Use a cell line that expresses SSTR3. For instance, silencing SSTR3 with siRNA in the rat insulinoma cell line, INS-1, has been shown to significantly enhance GDIS.
-
Assay Type: Functional assays measuring the inhibition of cAMP production are relevant for assessing SSTR3 antagonism.
-
Concentration: The in vitro potency of this compound is high, with reported IC50 values of 0.66 nM and 0.36 nM in human and mouse receptor binding assays, respectively. Ensure your concentration range is appropriate to capture the dose-response relationship.
Data Presentation
Table 1: In Vitro Selectivity and Off-Target Profile of this compound
| Target | Assay Type | IC50 |
| Human SSTR3 | Receptor Binding | 0.66 nM |
| Mouse SSTR3 | Receptor Binding | 0.36 nM |
| Human SSTR1 | Receptor Binding | >2 µM |
| Human SSTR2 | Receptor Binding | >2 µM |
| Human SSTR4 | Receptor Binding | <1 µM (>500-fold selectivity) |
| Human SSTR5 | Receptor Binding | <1 µM (>500-fold selectivity) |
| hERG Channel | MK-499 Binding | 1.74 µM |
| hERG Channel | Functional Patch Clamp | 3.4 µM (50% blockade) |
Data compiled from MedchemExpress.
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in Mice
| Oral Dose | Efficacy in oGTT | Plasma Cmax |
| 0.01 mg/kg | Dose-dependent reduction in glucose excursion | 7 nM |
| 0.1 mg/kg | Dose-dependent reduction in glucose excursion | 88 nM |
| 1 mg/kg | Complete ablation of glucose excursion (109%) | 493 nM |
Data compiled from MedchemExpress and ACS Medicinal Chemistry Letters.
Experimental Protocols & Visualizations
Signaling Pathway of SSTR3 Antagonism by this compound
Caption: SSTR3 signaling and the antagonistic effect of this compound.
Experimental Workflow: Mouse Oral Glucose Tolerance Test (oGTT)
Caption: Workflow for a typical oral glucose tolerance test (oGTT).
II. Note on PTT-4256 (GPR65 Inhibitor)
Researchers should be aware of another compound, PTT-4256 , which is a first-in-class, selective inhibitor of the G protein-coupled receptor 65 (GPR65). This compound is being investigated for its role in cancer immunotherapy, specifically for its ability to counteract the immunosuppressive effects of the acidic tumor microenvironment.
Key Experimental Considerations for PTT-4256:
-
Mechanism: PTT-4256 works by inhibiting GPR65, an acid-sensing receptor on immune cells. This inhibition prevents the polarization of macrophages to an immunosuppressive phenotype and promotes the secretion of pro-inflammatory cytokines.
-
Species Potency Difference: A critical pitfall to avoid is the difference in potency of PTT-4256 between human and mouse GPR65. The compound is markedly more potent at the human receptor. This should be taken into account when translating results from mouse models to human applications.
-
Assay Systems: Relevant in vitro assays include cAMP screening under low pH conditions and cytokine release profiling in primary immune cells. In vivo, syngeneic mouse models like MC38 and B16.F10 are used to assess anti-tumor activity.
Signaling Pathway of GPR65 Inhibition by PTT-4256
Caption: GPR65 signaling in the TME and inhibition by PTT-4256.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MK-4256
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with MK-4256. Our goal is to help you achieve and maintain the excellent bioavailability of this compound as reported in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in preclinical species?
A1: this compound has demonstrated excellent oral bioavailability across multiple preclinical species. While specific percentages are not always detailed in initial discovery publications, the pharmacokinetic data indicates high drug exposure following oral administration. For example, one study noted "excellent oral bioavailability across species with long half-lives and high drug exposures in higher species (dog and monkey)."[1][2]
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a potent and selective antagonist of the somatostatin (B550006) receptor subtype 3 (SSTR3).[1][3][4] Its therapeutic potential, particularly in the context of type 2 diabetes, is linked to its ability to modulate glucose-dependent insulin (B600854) secretion by inhibiting the activity of SSTR3.
Q3: What are the known off-target effects of this compound?
A3: While this compound is highly selective for SSTR3, some modest activity on the hERG (human Ether-a-go-go-Related Gene) channel has been reported. Researchers should consider this when designing experiments, particularly those involving cardiac safety assessments.
Q4: What are the recommended solvents for preparing this compound formulations for in vivo studies?
A4: Published studies have utilized various vehicles for oral administration of this compound. A common formulation consists of a solution in a mixture of ethanol (B145695), polyethylene (B3416737) glycol 400 (PEG400), and water. Another described vehicle for creating a working solution involves DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil for longer-term studies. The choice of vehicle can significantly impact solubility and, consequently, absorption.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, potentially impacting the bioavailability of this compound.
Issue 1: Lower-than-expected plasma concentrations of this compound after oral administration.
Possible Cause 1: Suboptimal Formulation/Solubility
This compound, like many small molecules, may have limited aqueous solubility. If the compound is not fully dissolved in the vehicle before administration, it can lead to incomplete absorption.
-
Troubleshooting Steps:
-
Verify Solubility: Visually inspect your formulation for any particulate matter. If possible, prepare a saturated solution in your chosen vehicle and measure the concentration to ensure you are working within the solubility limits.
-
Optimize Vehicle Composition: If solubility is an issue, consider adjusting the ratio of co-solvents. For example, increasing the proportion of PEG400 or DMSO may enhance solubility. Refer to the detailed experimental protocols below for recommended starting formulations.
-
Possible Cause 2: Variability in Animal Models
Factors such as animal strain, age, diet, and gut microbiome can influence drug absorption and metabolism, leading to inter-subject variability.
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure consistency in animal strain, age, weight, and fasting/fed state across your study groups.
-
Increase Sample Size: A larger number of animals per group can help to account for biological variability and provide more robust pharmacokinetic data.
-
Review Literature for Model-Specific Data: If you are using a less common animal model, its gastrointestinal physiology might differ from that of the species reported in the literature, potentially affecting bioavailability.
-
Possible Cause 3: Drug-Drug Interactions
If co-administering this compound with other compounds, there is a potential for interactions that could alter its absorption or metabolism.
-
Troubleshooting Steps:
-
Literature Review: Search for any known interactions between this compound and your co-administered compounds. Pay attention to shared metabolic pathways (e.g., cytochrome P450 enzymes) or effects on gastrointestinal transporters.
-
Staggered Dosing: If an interaction is suspected, consider administering the compounds at different times to minimize their direct interaction in the gastrointestinal tract.
-
In Vitro Metabolism Studies: To investigate potential metabolic interactions, you can perform in vitro assays using liver microsomes or hepatocytes.
-
Issue 2: High variability in bioavailability between experiments.
Possible Cause 1: Inconsistent Formulation Preparation
Even minor variations in the preparation of the dosing solution can lead to significant differences in drug exposure.
-
Troubleshooting Steps:
-
Standard Operating Procedure (SOP): Develop and strictly adhere to an SOP for formulation preparation. This should include precise measurements of all components, the order of addition, mixing times, and storage conditions.
-
Fresh Formulations: Whenever possible, prepare fresh formulations for each experiment to avoid issues with compound degradation or precipitation over time.
-
Pre-Dose Analysis: For critical studies, consider analyzing the concentration of this compound in your formulation before administration to confirm its accuracy.
-
Possible Cause 2: Inconsistent Dosing Technique
Improper oral gavage technique can lead to variability in the amount of drug that reaches the stomach and is available for absorption.
-
Troubleshooting Steps:
-
Proper Training: Ensure all personnel performing oral gavage are properly trained and proficient in the technique.
-
Volume and Speed of Administration: Use a consistent volume and a slow, steady administration speed to prevent regurgitation.
-
Confirmation of Delivery: After dosing, observe the animal for any signs of distress or loss of the administered dose.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of an this compound Analog (Compound 6) in Preclinical Species
| Species | IV Dose (mg/kg) | Oral Dose (mg/kg) | Oral AUC (0-t) (µM·h) | IV t1/2 (h) | IV CL (mL/min/kg) |
| Rat | 2 | 10 | 1.8 | 3.3 | 26 |
| Dog | 1 | 1 | 22.8 | 6.5 | 2.6 |
| Rhesus | 1 | 1 | 16.0 | 7.9 | 1.7 |
Data adapted from He, S. et al. (2012).
Table 2: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) |
| Human SSTR3 | Binding | 0.66 |
| Mouse SSTR3 | Binding | 0.36 |
| Human SSTR1 | Binding | >2000 |
| Human SSTR2 | Binding | >2000 |
| hERG Channel | Binding (MK-499) | 1740 |
Data adapted from MedchemExpress and He, S. et al. (2012).
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (Aqueous Vehicle)
This protocol is based on formulations described for compounds in the same chemical series.
-
Materials:
-
This compound powder
-
Ethanol (200 proof)
-
Polyethylene glycol 400 (PEG400)
-
Sterile water for injection
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and dosing volume. A common vehicle composition is a 10:40:50 ratio of Ethanol:PEG400:Water.
-
In a sterile container, add the calculated volume of ethanol.
-
Add the this compound powder to the ethanol and vortex or sonicate until fully dissolved.
-
Add the calculated volume of PEG400 and mix thoroughly.
-
Slowly add the sterile water while mixing to bring the solution to the final volume.
-
Visually inspect the final solution to ensure it is clear and free of precipitates.
-
Protocol 2: Preparation of this compound Formulation for Oral Gavage (Lipid-Based Vehicle)
This protocol is adapted from general guidelines for formulating poorly soluble compounds.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL).
-
For the final dosing solution, calculate the required volume of the DMSO stock and corn oil. It is recommended to keep the final DMSO concentration below 2% of the total volume.
-
In a sterile container, add the calculated volume of the this compound DMSO stock solution.
-
Add the corn oil to the desired final volume.
-
Mix thoroughly until a homogenous suspension or solution is formed.
-
Visualizations
Caption: SSTR3 signaling pathway and the antagonistic action of this compound.
Caption: Workflow for troubleshooting low bioavailability of this compound.
References
- 1. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MK-4256 Receptor Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MK-4256 in receptor binding assays. The information is tailored for scientists and drug development professionals to help ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound is a potent and selective antagonist for the Somatostatin (B550006) Receptor Subtype 3 (SSTR3).[1][2] It exhibits high affinity for both human and mouse SSTR3.
Q2: What are the reported binding affinities (IC50) of this compound?
In receptor binding assays, this compound has shown the following IC50 values:
This compound displays excellent selectivity for SSTR3 over other somatostatin receptor subtypes (SSTR1, SSTR2, SSTR4, and SSTR5) and the hERG channel.[1]
Q3: What is a typical experimental setup for an this compound competition binding assay?
A standard setup involves using a radiolabeled ligand that binds to SSTR3 and measuring the ability of unlabeled this compound to displace the radioligand. This is typically a filtration-based assay where cell membranes expressing SSTR3 are incubated with the radioligand and varying concentrations of this compound. The amount of bound radioactivity is then measured using a scintillation counter.
Q4: How is the inhibition constant (Ki) for this compound determined from the IC50 value?
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Troubleshooting Guides
Problem 1: High Non-Specific Binding (NSB)
Description: The signal in the presence of a saturating concentration of a non-labeled competitor is excessively high, leading to a poor signal-to-noise ratio. Ideally, non-specific binding should be less than 50% of the total binding.
| Potential Cause | Recommended Solution | Illustrative Data (Hypothetical) |
| Radioligand concentration is too high. | Reduce the radioligand concentration to at or below the Kd. | Before: Total Binding = 15000 CPM, NSB = 8000 CPM (53% of Total) After: Total Binding = 8000 CPM, NSB = 2000 CPM (25% of Total) |
| Insufficient blocking of non-specific sites. | Increase the concentration of blocking agents like Bovine Serum Albumin (BSA) in the assay buffer (e.g., 0.1% to 1%). Pre-treat filters with a blocking agent like polyethyleneimine (PEI). | Before: NSB = 7500 CPM After: NSB = 2500 CPM |
| Inadequate washing. | Increase the number of wash steps (e.g., from 3 to 5) and/or the volume of ice-cold wash buffer. Ensure rapid filtration. | Before: NSB = 6000 CPM After: NSB = 2000 CPM |
| High membrane protein concentration. | Reduce the amount of membrane protein per well. Titrate the membrane concentration to find the optimal balance between specific binding and NSB. A typical range is 50-120 µg for tissue and 3-20 µg for cells. | Before (100µg protein): Total Binding = 18000 CPM, NSB = 9000 CPM After (50µg protein): Total Binding = 10000 CPM, NSB = 3000 CPM |
| Hydrophobic interactions of the radioligand. | Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer. | Before: NSB = 8500 CPM After: NSB = 3500 CPM |
Problem 2: Low Specific Binding
Description: The difference between total binding and non-specific binding is too small to provide reliable data.
| Potential Cause | Recommended Solution | Illustrative Data (Hypothetical) |
| Low receptor density in the membrane preparation. | Use a cell line with higher SSTR3 expression or enrich the receptor preparation. Ensure proper membrane preparation and storage to maintain receptor integrity. | Before: Total Binding = 2000 CPM, NSB = 1500 CPM, Specific Binding = 500 CPM After: Total Binding = 8000 CPM, NSB = 2000 CPM, Specific Binding = 6000 CPM |
| Suboptimal incubation time or temperature. | Perform a time-course experiment to determine the time to reach equilibrium. Optimize the incubation temperature (e.g., room temperature or 30°C for 60 minutes). | Before (30 min incubation): Specific Binding = 1000 CPM After (60 min incubation): Specific Binding = 5000 CPM |
| Incorrect buffer composition. | Ensure the buffer pH and ionic strength are optimal for SSTR3 binding. A common buffer is 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4. | Before (pH 6.5): Specific Binding = 800 CPM After (pH 7.4): Specific Binding = 4500 CPM |
| Degraded radioligand. | Use a fresh batch of radioligand and store it properly according to the manufacturer's instructions. | Before: Specific Binding = 700 CPM After: Specific Binding = 5200 CPM |
| Insufficient membrane protein. | Increase the amount of membrane protein per well, while monitoring for increases in non-specific binding. | Before (10µg protein): Specific Binding = 900 CPM After (25µg protein): Specific Binding = 4800 CPM |
Experimental Protocols
Membrane Preparation from SSTR3-expressing Cells
-
Cell Culture: Grow cells expressing human or mouse SSTR3 to near confluence.
-
Harvesting: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and harvest by scraping.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, 5 mM MgCl2, with protease inhibitors, pH 7.4).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and cellular debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation.
-
Final Preparation: Resuspend the final membrane pellet in a suitable assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.
Competition Radioligand Binding Assay Protocol
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: Prepare a working solution of a suitable SSTR3 radioligand (e.g., [125I]-SST-14) at a concentration at or below its Kd.
-
This compound: Prepare a serial dilution of this compound in the assay buffer.
-
Non-specific Binding Control: Prepare a high concentration of a non-labeled SSTR3 ligand (e.g., unlabeled somatostatin) to determine non-specific binding.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add assay buffer, radioligand, and SSTR3 membrane preparation.
-
Non-specific Binding: Add assay buffer, radioligand, non-specific binding control, and SSTR3 membrane preparation.
-
Competition: Add assay buffer, radioligand, varying concentrations of this compound, and SSTR3 membrane preparation.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.3% PEI) using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Drying: Dry the filter plate.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
Visualizations
Caption: Workflow for a typical this compound competition radioligand binding assay.
Caption: SSTR3 signaling pathway and the antagonistic action of this compound.
References
Technical Support Center: MK-4256
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with MK-4256, a potent and selective somatostatin (B550006) receptor 3 (SSTR3) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the somatostatin receptor subtype 3 (SSTR3). By blocking SSTR3, it enhances glucose-dependent insulin (B600854) secretion. This mechanism of action is being investigated for its potential in the treatment of type 2 diabetes.
Q2: What are the known off-target effects of this compound?
The primary off-target effect of concern for this compound is its interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can lead to QT interval prolongation, which is a potential risk for cardiac arrhythmias.
Q3: How selective is this compound for SSTR3 over other somatostatin receptor subtypes?
This compound exhibits high selectivity for SSTR3. In human receptor binding assays, it has IC50 values greater than 2 μM for SSTR1 and SSTR2. While it shows some binding to SSTR4 and SSTR5 (IC50 values below 1 μM), there is still a greater than 500-fold selectivity for SSTR3. In functional antagonist assays against SSTR4 and SSTR5, the IC50 values are greater than 5 μM, indicating at least 5000-fold selectivity.
Q4: What are the recommended storage and solubility conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) can be used. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
SSTR3 Radioligand Binding Assays
Q5: I am observing high background signal in my SSTR3 competitive binding assay. What are the potential causes and solutions?
High background can obscure your specific binding signal. Here are some common causes and troubleshooting steps:
-
Non-specific binding to filters/plates:
-
Solution: Pre-soak filters in a buffer containing a blocking agent like polyethyleneimine (PEI). Use low-protein binding plates and tubes.
-
-
Radioligand issues:
-
Solution: Ensure the radioligand has high purity. Consider using a lower concentration of the radioligand, ideally at or below its Kd value. Hydrophobic radioligands can also contribute to higher non-specific binding.
-
-
Ineffective washing:
-
Solution: Increase the number of wash cycles with ice-cold wash buffer. Ensure filters do not dry out between washes.[1]
-
Q6: My specific binding signal is too low. How can I improve it?
A low signal can make it difficult to obtain reliable data. Consider the following:
-
Receptor density:
-
Solution: Ensure your membrane preparation has a sufficient density of SSTR3. You may need to optimize your cell line or tissue source.
-
-
Radioligand specific activity:
-
Solution: Use a radioligand with high specific activity to enhance the signal.
-
-
Assay conditions:
-
Solution: Optimize incubation time to ensure the binding reaction has reached equilibrium. Check the composition of your assay buffer, as the presence of certain ions can influence binding.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
Q7: I am seeing high variability in blood glucose levels between mice in my OGTT experiments with this compound. What could be the cause?
High inter-animal variation is a common challenge in OGTTs. Here are some factors to consider:
-
Animal handling and stress:
-
Solution: Gentle and consistent handling of the mice is crucial, as stress can significantly impact blood glucose levels.[2] Acclimatize the animals to the procedure.
-
-
Fasting period:
-
Route of glucose administration:
-
Solution: Oral gavage can be stressful for the animals. Consider alternative, less stressful methods of oral glucose administration if variability persists.[5]
-
-
Mouse strain:
-
Solution: Different mouse strains can exhibit varying metabolic responses. Ensure you are using a consistent and appropriate strain for your study.
-
Q8: The glucose-lowering effect of this compound in my OGTT is not as pronounced as expected. What should I check?
Several factors can influence the observed efficacy of this compound in an OGTT:
-
Dose and formulation:
-
Solution: Verify the correct dosage and ensure the compound is properly dissolved and administered. The vehicle used for administration can affect absorption.
-
-
Timing of administration:
-
Solution: The timing of this compound administration relative to the glucose challenge is critical. Ensure a consistent and appropriate pre-dosing interval.
-
-
Baseline glucose levels:
-
Solution: High baseline glucose levels can sometimes mask the effect of a glucose-lowering agent. Ensure consistent fasting to stabilize baseline glucose.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Species | IC50 | Selectivity vs. hSSTR3 |
| SSTR3 | Radioligand Binding | Human | 0.66 nM | - |
| Radioligand Binding | Mouse | 0.36 nM | - | |
| SSTR1 | Radioligand Binding | Human | > 2 µM | > 3000-fold |
| SSTR2 | Radioligand Binding | Human | > 2 µM | > 3000-fold |
| SSTR4 | Radioligand Binding | Human | < 1 µM | > 500-fold |
| Functional Antagonist Assay | Human | > 5 µM | > 7500-fold | |
| SSTR5 | Radioligand Binding | Human | < 1 µM | > 500-fold |
| Functional Antagonist Assay | Human | > 5 µM | > 7500-fold | |
| hERG Channel | MK-499 Radioligand Binding | Human | 1.74 µM | ~2600-fold |
| Functional Patch Clamp | Human | 3.4 µM | ~5150-fold |
Experimental Protocols
SSTR3 Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing SSTR3.
-
Assay Buffer: Use an appropriate buffer, for example, 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable SSTR3 radioligand (e.g., [125I]-labeled somatostatin analog) and varying concentrations of this compound.
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters pre-soaked in PEI.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
-
Animals: Use an appropriate mouse strain (e.g., C57BL/6J) and acclimate them to the housing conditions.
-
Fasting: Fast the mice for a defined period (e.g., 6 hours) before the test, with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from the tail vein.
-
Drug Administration: Administer this compound or vehicle orally at a specified time before the glucose challenge.
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) orally.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
hERG Manual Patch Clamp Assay
-
Cell Line: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293 cells).
-
Electrophysiology Setup: Use a manual patch-clamp setup to record whole-cell currents.
-
Recording Conditions: Maintain the cells in an appropriate extracellular solution and use a suitable intracellular solution in the patch pipette.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.
-
Compound Application: Apply varying concentrations of this compound to the cells and record the corresponding hERG currents.
-
Data Analysis: Measure the inhibition of the hERG current at each concentration and calculate the IC50 value.
Visualizations
Caption: SSTR3 signaling pathway and the antagonistic action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Not so fast: Paradoxically increased variability in the glucose tolerance test due to food withdrawal in continuous glucose-monitored mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating the glucose tolerance test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MK-4256 and Hypoglycemia Risk Mitigation
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of MK-4256, a potent and selective somatostatin (B550006) receptor 3 (SSTR3) antagonist. The primary focus of this resource is to facilitate experimental design that minimizes the risk of hypoglycemia.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to hypoglycemia risk?
A1: this compound is a selective antagonist of the somatostatin receptor 3 (SSTR3). In pancreatic β-cells, SSTR3 is activated by somatostatin, which leads to the inhibition of adenylyl cyclase through an inhibitory G-protein (Gαi). This reduces intracellular cyclic AMP (cAMP) levels, ultimately suppressing glucose-dependent insulin (B600854) secretion (GDIS).
By blocking this inhibitory pathway, this compound effectively "removes the brakes" on insulin secretion. This allows for an enhanced GDIS in the presence of elevated glucose levels.[1] Crucially, this mechanism is glucose-dependent, meaning this compound is not expected to stimulate insulin secretion during periods of normal or low blood glucose. This glucose-dependency is the key factor contributing to its minimal risk of hypoglycemia compared to agents like sulfonylureas (e.g., glipizide), which stimulate insulin release irrespective of blood glucose levels.[1][2]
Q2: How does the hypoglycemic risk of this compound compare to other anti-diabetic agents like glipizide (B1671590)?
Q3: What is the expected dose-dependent effect of this compound on plasma glucose and insulin levels in preclinical models?
A3: In preclinical mouse models, this compound has been shown to reduce glucose excursion in a dose-dependent manner during an oral glucose tolerance test (oGTT). Maximal efficacy in reducing glucose excursion has been observed at doses as low as 0.03 mg/kg administered orally. While detailed public data simultaneously tracking plasma insulin and glucose at various doses of this compound is limited, the mechanism of action suggests a dose-dependent increase in glucose-stimulated insulin secretion, leading to the observed reduction in plasma glucose.
Troubleshooting Guides
Problem 1: Inconsistent or no effect of this compound on glucose levels in an oral glucose tolerance test (oGTT).
-
Possible Cause 1: Incorrect Dosing or Formulation.
-
Solution: Ensure accurate calculation of the dose based on the animal's body weight. Prepare the dosing solution as described in the protocol, ensuring this compound is fully dissolved. For in vivo studies in mice, a solution in a vehicle such as EtOH:PEG400:water may be appropriate.
-
-
Possible Cause 2: Improper Gavage Technique.
-
Solution: Oral gavage should be performed by a trained individual to ensure the full dose is delivered to the stomach and to minimize stress to the animal, as stress can influence blood glucose levels.
-
-
Possible Cause 3: Animal Fasting and Acclimatization.
-
Solution: Ensure mice are fasted for the appropriate duration (typically 4-6 hours) before the oGTT. Animals should be properly acclimatized to the experimental conditions to minimize stress-induced hyperglycemia.
-
Problem 2: Observing higher than expected plasma glucose variability between animals in the same treatment group.
-
Possible Cause 1: Variation in Food Intake Before Fasting.
-
Solution: Ensure all animals have had ad libitum access to the same diet before the fasting period begins to standardize their metabolic state.
-
-
Possible Cause 2: Stress-Induced Hyperglycemia.
-
Solution: Handle animals gently and consistently. Acclimatize them to the experimental room and procedures. Consider using a less stressful method for blood collection if possible.
-
Problem 3: Difficulty in detecting a significant effect of this compound in an in vitro cAMP assay.
-
Possible Cause 1: Low SSTR3 Expression in the Cell Line.
-
Solution: Use a cell line known to endogenously express SSTR3 (e.g., certain insulinoma cell lines) or a cell line stably transfected with the human or mouse SSTR3 gene.
-
-
Possible Cause 2: Suboptimal Assay Conditions.
-
Solution: Optimize cell number, incubation times, and the concentration of the adenylyl cyclase stimulator (e.g., forskolin). Ensure the phosphodiesterase inhibitor (e.g., IBMX) is used at an effective concentration to prevent cAMP degradation.
-
-
Possible Cause 3: Agonist Concentration Too High.
-
Solution: When testing for antagonist activity, use an EC50 to EC80 concentration of a known SSTR3 agonist (like somatostatin). An excessively high agonist concentration can make it difficult to observe competitive antagonism.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Human SSTR3 | Mouse SSTR3 |
| Binding IC50 (nM) | 0.66 | 0.36 |
| Functional Antagonism (cAMP) IC50 (nM) | 0.95 | 0.46 |
Data summarized from He, S., et al. (2012).
Table 2: In Vivo Efficacy of this compound in a Mouse Oral Glucose Tolerance Test (oGTT)
| Compound | Dose (mg/kg, p.o.) | Glucose Excursion Inhibition (%) |
| This compound | 0.03 | Maximal Efficacy |
| This compound | 1 | 109 (Complete Ablation) |
| Glipizide | Not specified | Effective glucose lowering |
Note: While both this compound and glipizide are effective at lowering glucose, this compound does so with minimal risk of hypoglycemia due to its glucose-dependent mechanism. Data summarized from He, S., et al. (2012).
Experimental Protocols
1. Mouse Oral Glucose Tolerance Test (oGTT)
-
Objective: To assess the effect of this compound on glucose tolerance in mice.
-
Materials:
-
This compound
-
Vehicle (e.g., EtOH:PEG400:water)
-
D-glucose solution (e.g., 20% in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection tubes (e.g., for plasma insulin measurement)
-
-
Procedure:
-
Fast mice for 4-6 hours with free access to water.
-
Record the initial body weight of each mouse.
-
Administer this compound or vehicle via oral gavage at the desired dose and volume.
-
After a specified pretreatment time (e.g., 30-60 minutes), collect a baseline blood sample (t=0 min) from the tail vein to measure blood glucose and plasma insulin.
-
Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose at each time point.
-
Process blood samples to collect plasma for insulin analysis (e.g., by ELISA).
-
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion over time for each treatment group. Compare the AUCs to determine the effect of this compound.
2. SSTR3 Antagonist cAMP Functional Assay
-
Objective: To determine the in vitro potency of this compound in blocking SSTR3-mediated inhibition of cAMP production.
-
Materials:
-
Cells expressing SSTR3 (e.g., CHO or HEK293 cells stably transfected with SSTR3)
-
This compound
-
SSTR3 agonist (e.g., somatostatin-14)
-
Adenylyl cyclase stimulator (e.g., forskolin)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
-
Procedure:
-
Plate the SSTR3-expressing cells in a suitable microplate (e.g., 96- or 384-well) and culture overnight.
-
On the day of the assay, replace the culture medium with assay buffer containing a PDE inhibitor (IBMX).
-
Add varying concentrations of the antagonist (this compound) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Add a fixed concentration of the SSTR3 agonist (e.g., EC80 of somatostatin) to the wells.
-
Immediately add a fixed concentration of forskolin (B1673556) to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30-60 minutes) at room temperature or 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP detection kit.
-
-
Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Mandatory Visualizations
Caption: SSTR3 Signaling Pathway in Pancreatic β-Cells.
Caption: Experimental Workflow for a Mouse Oral Glucose Tolerance Test (oGTT).
References
MK-4256 Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-4256, a potent and selective somatostatin (B550006) receptor 3 (SSTR3) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective antagonist of the somatostatin receptor 3 (SSTR3).[1][2][3][4] SSTR3 is a G-protein coupled receptor (GPCR) that, upon activation by somatostatin, signals through the Gαi subunit to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing SSTR3, this compound blocks this inhibitory signal, resulting in increased cAMP levels, which in pancreatic β-cells, enhances glucose-dependent insulin (B600854) secretion (GDIS).[4]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for SSTR3 over other somatostatin receptor subtypes (SSTR1, SSTR2, SSTR4, and SSTR5).
Troubleshooting Guides
Issue 1: Lower-than-expected potentiation of Glucose-Dependent Insulin Secretion (GDIS)
You are observing a minimal or no increase in insulin secretion from pancreatic islets or β-cell lines in the presence of this compound and stimulating glucose concentrations.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Glucose Concentration | Ensure the glucose concentration used for stimulation is appropriate for the cell type (e.g., 16.7 mM for human islets). | A clear distinction in insulin secretion between basal and high glucose conditions. |
| Poor Islet/Cell Viability | Perform a viability assay (e.g., Trypan Blue or a fluorescence-based assay) on your islets or cells. | High viability (>90%) is necessary for robust insulin secretion. |
| This compound Degradation | Prepare fresh solutions of this compound for each experiment. Store stock solutions as recommended by the supplier. | Consistent and reproducible results with freshly prepared compound. |
| Issues with cAMP Signaling | Measure intracellular cAMP levels in response to this compound and forskolin (B1673556) (an adenylyl cyclase activator) to confirm pathway integrity. | This compound should potentiate forskolin-stimulated cAMP accumulation. |
| Low SSTR3 Expression | Verify the expression of SSTR3 in your experimental model using qPCR or Western blotting. | Detectable SSTR3 expression is required for this compound activity. |
-
Islet Preparation: Culture islets overnight to allow recovery from isolation. Hand-pick islets of similar size for the experiment.
-
Pre-incubation: Pre-incubate islets in Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM) for 1 hour at 37°C.
-
Basal Insulin Secretion: Replace the pre-incubation buffer with fresh KRB buffer containing low glucose and incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.
-
Stimulated Insulin Secretion: Replace the buffer with KRB containing high glucose (e.g., 16.7 mM) with and without this compound at various concentrations. Incubate for 1 hour at 37°C.
-
Sample Collection: Collect the supernatant for stimulated insulin measurement.
-
Insulin Quantification: Measure insulin concentration in the collected samples using an insulin ELISA kit.
-
Data Analysis: Calculate the stimulation index (High Glucose Insulin / Low Glucose Insulin) for each condition.
Figure 1. Experimental workflow for a static Glucose-Stimulated Insulin Secretion (GSIS) assay.
Issue 2: Unexpected Cellular Phenotype or Off-Target Effects
You observe cellular effects that are not consistent with SSTR3 antagonism, such as changes in cell morphology, proliferation, or electrophysiology in non-target cell types.
Possible Causes and Troubleshooting Steps:
A known off-target interaction of this compound is with the hERG (human Ether-à-go-go-Related Gene) potassium channel. Inhibition of the hERG channel can lead to cardiac arrhythmias. While this is primarily a concern for in vivo studies, high concentrations of this compound could potentially affect cell types expressing hERG channels in vitro.
| Quantitative Data Summary: this compound Activity | |
| Target | IC50 |
| Human SSTR3 | 0.66 nM |
| Mouse SSTR3 | 0.36 nM |
| hERG Channel Binding (radioligand assay) | 1.74 µM |
| hERG Channel Blockade (patch clamp assay) | 3.4 µM |
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Preparation: Prepare a dilution series of this compound.
-
Automated Patch Clamp: Utilize an automated patch-clamp system to measure hERG channel currents.
-
Baseline Recording: Establish a stable baseline recording of the hERG current.
-
Compound Application: Apply the different concentrations of this compound to the cells.
-
Current Measurement: Record the hERG current in the presence of the compound.
-
Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.
Figure 2. Logical workflow for investigating unexpected off-target effects of this compound.
Issue 3: Inconsistent Results in cAMP Assays
You are observing high variability in your cAMP assay results when treating cells with this compound.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell Confluency | Ensure consistent cell seeding density and confluency at the time of the assay. | Reduced well-to-well variability. |
| Phosphodiesterase (PDE) Activity | Include a PDE inhibitor (e.g., IBMX) in your assay buffer to prevent cAMP degradation. | Increased and more stable cAMP signal. |
| Assay Kit Performance | Run the positive and negative controls provided with your cAMP assay kit to validate its performance. | Clear and reproducible signals from kit controls. |
| Ligand Stimulation Time | Optimize the incubation time with somatostatin (or an agonist) and this compound. | A time point that provides a robust and reproducible signal window. |
digraph "SSTR3_Signaling" {
graph [splines=ortho];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#202124"];
SST [label="Somatostatin", fillcolor="#FBBC05", fontcolor="#202124"];
MK4256 [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
SSTR3 [label="SSTR3 Receptor"];
G_protein [label="Gαi/βγ", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
AC [label="Adenylyl Cyclase"];
ATP [label="ATP"];
cAMP [label="cAMP"];
PKA [label="Protein Kinase A"];
Insulin_Secretion [label="Insulin Secretion", fillcolor="#34A853", fontcolor="#FFFFFF"];
SST -> SSTR3 [label="Activates"];
MK4256 -> SSTR3 [label="Inhibits", style=dashed, arrowhead=tee];
SSTR3 -> G_protein [label="Activates"];
G_protein -> AC [label="Inhibits", arrowhead=tee];
AC -> cAMP [label="Converts"];
ATP -> AC;
cAMP -> PKA [label="Activates"];
PKA -> Insulin_Secretion [label="Potentiates"];
}
Figure 3. Simplified SSTR3 signaling pathway and the action of this compound.
References
Technical Support Center: Addressing Batch-to-Batch Variability of MK-4256
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-4256. The information provided aims to help address potential issues related to batch-to-batch variability encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound between different batches. What are the potential causes?
A1: Inconsistent IC50 values for a potent small molecule inhibitor like this compound can stem from several factors related to batch-to-batch variability. The primary culprits often fall into three categories:
-
Purity and Impurity Profile: The presence of even small amounts of impurities can significantly impact the apparent activity of the compound. These impurities could be starting materials, byproducts from the synthesis, or degradation products.
-
Diastereomeric Ratio: this compound is a specific diastereomer.[1] The synthesis of such molecules can sometimes yield mixtures of diastereomers.[2] Variations in the ratio of the desired diastereomer to other inactive or less active diastereomers between batches will directly affect the measured potency.
-
Compound Stability and Handling: Degradation of the compound due to improper storage or handling can lead to a decrease in the concentration of the active molecule, resulting in a higher apparent IC50.[3]
Q2: How can we verify the quality of a new batch of this compound?
A2: It is highly recommended to perform in-house quality control (QC) on each new batch of this compound before initiating critical experiments. Key QC analyses include:
-
Purity Assessment by HPLC: High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of a compound and to detect the presence of any related impurities.[4][5]
-
Identity Confirmation by Mass Spectrometry (MS): LC-MS can confirm the molecular weight of the compound, ensuring you have the correct molecule.
-
Structural Confirmation by NMR: Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure of this compound and can sometimes be used to determine the diastereomeric ratio.
-
Potency Validation in a Standardized Assay: Testing the new batch in a well-established and validated in-house assay alongside a previously characterized "gold standard" batch can provide a direct comparison of biological activity.
Q3: What are the recommended storage and handling conditions for this compound to minimize degradation?
A3: To ensure the stability and longevity of this compound, follow these storage guidelines:
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
-
Solid Compound: Store the solid compound in a tightly sealed container at a low temperature, protected from light and moisture.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods, as they may be more susceptible to degradation.
Troubleshooting Guides
Issue: Observed Potency of this compound is Lower Than Expected
If a new batch of this compound shows significantly lower potency (higher IC50) than previous batches or the published values, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for lower than expected this compound potency.
Issue: High Variability in Experimental Results Within the Same Batch
High variability in results using the same batch of this compound may not be due to the compound itself but rather the experimental setup.
Caption: Troubleshooting workflow for high intra-batch experimental variability.
Data Presentation
Table 1: Key In Vitro Potency Data for this compound
| Parameter | Species | Value | Reference |
| SSTR3 IC50 | Human | 0.66 nM | |
| SSTR3 IC50 | Mouse | 0.36 nM | |
| SSTR1 IC50 | Human | >2 µM | |
| SSTR2 IC50 | Human | >2 µM | |
| SSTR4 Binding IC50 | Human | <1 µM (>500-fold selectivity) | |
| SSTR5 Binding IC50 | Human | <1 µM (>500-fold selectivity) | |
| hERG Binding IC50 | Human | 1.74 µM |
Table 2: Recommended Quality Control Parameters for Incoming Batches of this compound
| Analysis | Method | Acceptance Criteria | Purpose |
| Purity | HPLC | ≥98% | To quantify the percentage of the active compound and detect impurities. |
| Identity | LC-MS | Matches the expected molecular weight of this compound (494.52 g/mol ) | To confirm the correct compound is present. |
| Structure | 1H-NMR | Spectrum conforms to the reference structure of this compound | To verify the chemical structure and check for major structural impurities. |
| Potency | In vitro SSTR3 functional assay | IC50 within an acceptable range of the reference standard | To confirm the biological activity of the new batch. |
| Appearance | Visual Inspection | White to off-white solid | To check for any obvious signs of degradation or contamination. |
Experimental Protocols
Protocol 1: Purity Determination of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for assessing the purity of this compound. Method optimization may be required.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition (e.g., 95% A: 5% B).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (or a wavelength determined by UV-Vis scan)
-
Gradient:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Hold at 5% B
-
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Signaling Pathways and Workflows
SSTR3 Signaling Pathway
This compound is an antagonist of the Somatostatin Receptor Type 3 (SSTR3), a G-protein coupled receptor (GPCR). SSTR3 activation by its endogenous ligand, somatostatin, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this effect.
Caption: Simplified SSTR3 signaling pathway and the antagonistic action of this compound.
General Experimental Workflow for Potency Assessment (IC50 Determination)
This workflow outlines the key steps for determining the IC50 value of this compound in a biochemical or cell-based assay.
References
- 1. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
- 3. benchchem.com [benchchem.com]
- 4. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to SSTR3 Antagonists: MK-4256 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical somatostatin (B550006) receptor 3 (SSTR3) antagonist MK-4256 with other notable SSTR3 antagonists, MK-1421 and sst3-ODN-8. The information presented is intended to assist researchers in evaluating these compounds for potential therapeutic applications, particularly in the context of type 2 diabetes.
Introduction to SSTR3 Antagonism
The somatostatin receptor 3 (SSTR3) is a G-protein coupled receptor that plays a role in regulating hormone secretion, including insulin (B600854).[1] Antagonism of SSTR3 has emerged as a potential therapeutic strategy for type 2 diabetes by enhancing glucose-dependent insulin secretion.[1][2] This guide focuses on the comparative pharmacology and experimental evaluation of key SSTR3 antagonists.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound, MK-1421, and sst3-ODN-8, focusing on their binding affinity for SSTR3 and their in vivo efficacy in preclinical models.
Table 1: SSTR3 Binding Affinity
| Compound | Organism | Assay Type | IC50 (nM) | Selectivity Notes |
| This compound | Human | Receptor Binding | 0.66[3] | >500-fold selective over SSTR1, SSTR2, SSTR4, and SSTR5.[3] |
| Mouse | Receptor Binding | 0.36 | ||
| MK-1421 | Human | Receptor Binding | 0.058 | Highly selective against other human SSTR subtypes. |
| sst3-ODN-8 | Human | Receptor Binding | High Affinity (Specific IC50 not reported in reviewed literature) | Highly selective for SSTR3 over other SSTR subtypes. |
Table 2: In Vivo Efficacy in Oral Glucose Tolerance Test (oGTT)
| Compound | Animal Model | Dose | Effect on Glucose Excursion |
| This compound | Mouse | 0.03 mg/kg (oral) | Maximal efficacy in reducing glucose excursion. |
| MK-1421 | Mouse | Not specified | Demonstrated excellent efficacy in reducing glucose excursion. |
| sst3-ODN-8 | Not reported | Not reported | Preclinical data on in vivo glucose metabolism not available in the reviewed literature. |
Signaling Pathways and Experimental Workflows
Visual representations of the SSTR3 signaling pathway and a typical experimental workflow for evaluating SSTR3 antagonists are provided below to aid in understanding the mechanism of action and experimental design.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are outlines of standard protocols for assays used to characterize SSTR3 antagonists.
Radioligand Binding Assay (for determining binding affinity)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the SSTR3 receptor.
-
Membrane Preparation:
-
Culture cells expressing the human SSTR3 receptor.
-
Homogenize cells in a suitable buffer and centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a known concentration of a radiolabeled SSTR3 ligand (e.g., [125I]-SST-14), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
cAMP Functional Assay (for determining antagonist activity)
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production.
-
Cell Preparation:
-
Culture cells expressing the SSTR3 receptor.
-
Plate the cells in a suitable multi-well plate and allow them to adhere.
-
-
Assay Procedure:
-
Pre-incubate the cells with varying concentrations of the SSTR3 antagonist (e.g., this compound).
-
Stimulate the cells with a known SSTR3 agonist (e.g., somatostatin-14) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (B1673556) (to stimulate adenylyl cyclase and cAMP production).
-
Incubate to allow for changes in intracellular cAMP levels.
-
Lyse the cells to release the intracellular cAMP.
-
-
Data Analysis:
-
Measure the concentration of cAMP in the cell lysates using a suitable detection method (e.g., HTRF, ELISA).
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC50 value, representing the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
-
Mouse Oral Glucose Tolerance Test (oGTT) (for in vivo efficacy)
This test evaluates the effect of a compound on glucose disposal in vivo.
-
Animal Preparation:
-
Fast mice for 4-6 hours with free access to water.
-
Measure baseline blood glucose from a tail snip.
-
-
Procedure:
-
Administer the test compound (e.g., this compound) or vehicle orally via gavage.
-
After a specified pre-treatment time, administer a glucose solution (typically 1-2 g/kg) orally via gavage.
-
Collect blood samples at various time points (e.g., 15, 30, 60, 120 minutes) after the glucose challenge.
-
-
Data Analysis:
-
Measure the blood glucose concentration at each time point.
-
Plot the blood glucose concentration over time for both the treated and vehicle control groups.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect of the compound on glucose tolerance.
-
Conclusion
This compound and its analog MK-1421 are potent and selective SSTR3 antagonists with demonstrated efficacy in preclinical models of glucose metabolism. While sst3-ODN-8 is a valuable tool for in vitro studies due to its high selectivity, there is a lack of reported in vivo data regarding its effects on glucose homeostasis. The experimental protocols provided herein offer a foundation for the continued investigation and comparison of these and other novel SSTR3 antagonists for the potential treatment of type 2 diabetes and other metabolic disorders.
References
A Preclinical and Clinical Efficacy Comparison: MK-4256 vs. Glipizide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical investigational drug MK-4256 and the established second-generation sulfonylurea, glipizide (B1671590). While direct head-to-head clinical data is not available due to the early stage of this compound development, this guide summarizes existing preclinical data for this compound and extensive clinical data for glipizide to offer a comparative perspective on their efficacy and mechanisms of action.
Executive Summary
This compound is a potent and selective somatostatin (B550006) receptor 3 (SSTR3) antagonist that has demonstrated significant glucose-lowering effects in preclinical models with a minimal risk of hypoglycemia.[1][2][3] In contrast, glipizide is a widely prescribed oral hypoglycemic agent for type 2 diabetes that acts by stimulating insulin (B600854) secretion from pancreatic β-cells.[4][5] While glipizide is effective in managing hyperglycemia, its use is associated with a risk of hypoglycemia. Preclinical evidence suggests this compound may offer a novel therapeutic approach with a potentially improved safety profile concerning hypoglycemia.
Data Presentation
Table 1: Comparative Efficacy Data
| Parameter | This compound (Preclinical - Mouse Model) | Glipizide (Clinical - Human Studies) |
| Primary Efficacy Endpoint | Reduction in glucose excursion during an oral glucose tolerance test (oGTT) | Reduction in HbA1c and Fasting Plasma Glucose (FPG) |
| Observed Efficacy | Dose-dependent reduction in glucose excursion, with maximal efficacy at doses as low as 0.03 mg/kg. At 1 mg/kg, achieved a 109% inhibition of glucose excursion. | Significant reductions in HbA1c (range -1.50% to -1.82%) and FPG (range -57 to -74 mg/dL) compared to placebo. A real-world study showed a 0.9% reduction in HbA1c and a 16 mg/dL reduction in FPG. |
| Hypoglycemia Risk | Minimal hypoglycemia risk observed in mice. | A known side effect, particularly in elderly patients and those with renal impairment. |
Mechanism of Action
This compound: As a selective SSTR3 antagonist, this compound is thought to enhance glucose-dependent insulin secretion. SSTR3 is expressed on pancreatic β-cells, and its antagonism may potentiate insulin release in response to glucose.
Glipizide: Glipizide is a sulfonylurea that stimulates insulin release from pancreatic β-cells by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel. This leads to channel closure, membrane depolarization, calcium influx, and subsequent insulin exocytosis. It may also have some extrapancreatic effects, such as enhancing insulin sensitivity in peripheral tissues.
Signaling Pathway Diagrams
Caption: Signaling pathway of this compound in pancreatic β-cells.
Caption: Signaling pathway of glipizide in pancreatic β-cells.
Experimental Protocols
This compound: Oral Glucose Tolerance Test (oGTT) in Mice
The efficacy of this compound was evaluated in a mouse oGTT model.
-
Animal Model: Mice were used for the study.
-
Procedure:
-
Mice were fasted overnight.
-
This compound was administered orally at varying doses (e.g., 0.003 to 10 mg/kg).
-
After a specified time, a glucose challenge (5 g/kg dextrose) was administered orally.
-
Blood glucose levels were measured at various time points post-glucose challenge to determine the glucose excursion.
-
-
Efficacy Measurement: The primary outcome was the reduction in the area under the curve (AUC) for glucose excursion compared to a vehicle-treated control group.
Glipizide: Multicenter, Randomized, Placebo-Controlled Clinical Trials
The efficacy of an extended-release formulation of glipizide was assessed in two large-scale clinical trials in patients with NIDDM.
-
Study Design: Prospective, randomized, double-blind, placebo-controlled, multicenter clinical trials.
-
Patient Population: 347 patients with NIDDM.
-
Treatment Protocol:
-
A 1-week washout period was followed by a 3-week single-blind placebo phase.
-
Patients were then titrated to a fixed daily dose of glipizide GITS (ranging from 5 mg to 60 mg) or placebo over 4 weeks.
-
The assigned dose was maintained for an 8-week period.
-
-
Efficacy Endpoints:
-
Primary endpoints were the change from baseline in HbA1c and FPG.
-
Secondary endpoints included postprandial plasma glucose (PPG), insulin, and C-peptide levels after a mixed meal.
-
Experimental Workflow Diagram
Caption: High-level experimental workflows for this compound and glipizide studies.
Conclusion
This compound represents a novel approach to glycemic control with a mechanism of action distinct from sulfonylureas like glipizide. Preclinical data are promising, suggesting potent glucose-lowering effects with a reduced risk of hypoglycemia. However, it is important to note that this compound, also referred to as PTT-4256, is currently in early-phase clinical trials for oncology, and its development for diabetes may not be actively pursued. Glipizide remains a well-established and effective treatment for type 2 diabetes, though its use requires careful management to mitigate the risk of hypoglycemia. Further clinical research is necessary to determine the therapeutic potential and safety profile of SSTR3 antagonists like this compound in a clinical setting for metabolic diseases.
References
- 1. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanism of action of the second-generation sulfonylurea glipizide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of MK-4256 for Somatostatin Receptor 3 (SSTR3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the SSTR3 selectivity of the novel antagonist MK-4256 with other commercially available somatostatin (B550006) receptor (SSTR) antagonists. The information presented herein is intended to assist researchers in making informed decisions when selecting appropriate tools for their studies of SSTR3 function and its role in various physiological and pathological processes.
Introduction to SSTR3 and the Importance of Selective Antagonists
The somatostatin receptor 3 (SSTR3) is a member of the G protein-coupled receptor (GPCR) family and is one of five subtypes of somatostatin receptors (SSTR1-5).[1] These receptors are activated by the endogenous peptide hormone somatostatin and are involved in a wide range of physiological processes, including the regulation of hormone secretion, neurotransmission, and cell proliferation.[1] SSTR3 is of particular interest as a therapeutic target for a variety of diseases, including cancer and metabolic disorders.[1] The development of subtype-selective antagonists is crucial for elucidating the specific functions of SSTR3 and for developing targeted therapies with improved efficacy and reduced side effects.
This compound has been identified as a potent and highly selective antagonist for SSTR3.[2][3] This guide provides a comprehensive analysis of its selectivity profile in comparison to other SSTR antagonists.
Comparative Analysis of Binding Affinity
The binding affinity of a compound for its target receptor is a key determinant of its potency and selectivity. The following table summarizes the binding affinities (IC50 or Ki values) of this compound and two other SSTR antagonists, CYN 154806 and PRL 3195, for all five human somatostatin receptor subtypes. Lower values indicate higher binding affinity.
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| This compound (IC50, nM) | >2000 | >2000 | 0.66 | <1000 (>500-fold selective) | <1000 (>500-fold selective) |
| CYN 154806 (IC50, nM) | 3890 | 2.63 | 851 | 174 | 331 |
| PRL 3195 (Ki, nM) | >1000 | 17 | 66 | >1000 | 6 |
Note on CYN 154806 data: The pIC50 values of 5.41, 8.58, 6.07, 5.76, and 6.48 for SSTR1-5 respectively were converted to IC50 (nM) using the formula IC50 = 10^(-pIC50) M and then converted to nM.
As the data demonstrates, this compound exhibits exceptional selectivity for SSTR3, with an IC50 value in the sub-nanomolar range. Its affinity for other SSTR subtypes is significantly lower, with at least a 500-fold difference in binding affinity. In contrast, CYN 154806 is a potent SSTR2 antagonist with moderate affinity for other subtypes. PRL 3195 shows a preference for SSTR5 and SSTR2, with lower affinity for SSTR3.
SSTR3 Signaling Pathway
SSTR3, like other somatostatin receptors, is coupled to inhibitory G proteins (Gαi). Upon agonist binding, SSTR3 activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade plays a crucial role in the inhibitory effects of somatostatin on hormone secretion and cell growth.
Experimental Protocols
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Cells stably expressing the human SSTR subtype of interest (e.g., CHO-K1 cells) are harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
-
The assay is performed in a 96-well plate.
-
To each well, add the following in order:
-
Assay buffer
-
A fixed concentration of a suitable radioligand (e.g., [125I]-SRIF-28)
-
A range of concentrations of the unlabeled test compound (e.g., this compound) or vehicle control.
-
The cell membrane preparation.
-
-
The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Functional cAMP Assay for SSTR3 Antagonists
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
1. Cell Culture and Plating:
-
Cells expressing human SSTR3 (e.g., CHO-K1 cells) are cultured to an appropriate confluency.
-
The cells are harvested and seeded into a 96-well plate and allowed to attach overnight.
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer.
-
The cells are then incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A range of concentrations of the antagonist (e.g., this compound) or vehicle is added to the wells, and the plate is pre-incubated.
-
An agonist (e.g., somatostatin) is then added to all wells (except for the basal control) at a concentration that produces a submaximal response (e.g., EC80).
-
The plate is incubated for a specific time to allow for changes in intracellular cAMP levels.
3. Cell Lysis and cAMP Detection:
-
The cells are lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysate is determined using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen). These kits typically involve a labeled cAMP tracer and a specific anti-cAMP antibody.
4. Data Analysis:
-
The amount of cAMP produced in each well is quantified.
-
The data is normalized to the response of the agonist alone.
-
The IC50 value (the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production) is determined by non-linear regression analysis.
Conclusion
The experimental data clearly demonstrates that this compound is a highly potent and selective antagonist for the somatostatin receptor 3. Its exceptional selectivity, with over 500-fold greater affinity for SSTR3 compared to other SSTR subtypes, makes it an invaluable tool for researchers investigating the specific physiological and pathophysiological roles of SSTR3. This high degree of selectivity minimizes the potential for off-target effects, allowing for more precise and reliable experimental outcomes. In contrast, other available SSTR antagonists, such as CYN 154806 and PRL 3195, exhibit broader selectivity profiles, which may be advantageous for certain applications but less suitable for studies requiring specific SSTR3 blockade. Researchers should carefully consider the selectivity profiles of these compounds when designing their experiments to ensure the most appropriate tool is chosen to address their scientific questions.
References
Comparative Analysis of MK-4256 Cross-Reactivity with Somatostatin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and functional activity of MK-4256 across various somatostatin (B550006) receptor (SSTR) subtypes. The data presented herein is crucial for understanding the selectivity profile of this potent SSTR3 antagonist and its potential for off-target effects. All quantitative data is summarized for clear comparison, and detailed experimental methodologies for the cited assays are provided.
Executive Summary
This compound is a highly potent and selective antagonist for the somatostatin receptor subtype 3 (SSTR3).[1][2][3][4] In vitro studies demonstrate that this compound has a significantly higher affinity for SSTR3 compared to other somatostatin receptor subtypes (SSTR1, SSTR2, SSTR4, and SSTR5). This high selectivity is a critical attribute for a therapeutic candidate, minimizing the potential for off-target effects and associated adverse reactions. The following sections provide a detailed breakdown of its cross-reactivity profile, the experimental methods used for its determination, and a visualization of the relevant biological pathways.
Data Presentation
The cross-reactivity of this compound has been evaluated using radioligand binding assays and functional antagonist assays. The data from these studies are summarized in the tables below.
Table 1: Radioligand Binding Affinity of this compound at Human Somatostatin Receptors
This table presents the half-maximal inhibitory concentration (IC50) values of this compound for each human somatostatin receptor subtype. Lower IC50 values indicate a higher binding affinity.
| Receptor Subtype | This compound IC50 (nM) |
| SSTR1 | >2000 |
| SSTR2 | >2000 |
| SSTR3 | 0.66 |
| SSTR4 | <1000 |
| SSTR5 | <1000 |
Data sourced from MedchemExpress and He et al., 2012.[1]
Table 2: Functional Antagonist Activity of this compound at Human Somatostatin Receptors
This table shows the functional antagonist potency of this compound at each human somatostatin receptor subtype, measured as the ability to inhibit the effects of a native ligand.
| Receptor Subtype | This compound Functional Antagonist IC50 | Selectivity Fold (vs. SSTR3) |
| SSTR1 | Not Determined | - |
| SSTR2 | Not Determined | - |
| SSTR3 | 0.95 nM (83% inhibition) | - |
| SSTR4 | >5000 nM | >5000 |
| SSTR5 | >5000 nM | >5000 |
Data sourced from MedchemExpress.
The data clearly indicates that this compound possesses a remarkable selectivity for SSTR3, with over 500-fold selectivity in binding assays for SSTR4 and SSTR5, and at least 5000-fold selectivity in functional antagonist assays.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's cross-reactivity. While the specific protocols for this compound are detailed in the supporting information of He et al., 2012, the following represents standard and widely accepted procedures for such assays.
Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.
1. Membrane Preparation:
-
Cells stably expressing a single subtype of the human somatostatin receptor (e.g., CHO-K1 or HEK293 cells) are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A fixed concentration of a high-affinity radiolabeled somatostatin analogue (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14) is incubated with the cell membrane preparation.
-
Increasing concentrations of the unlabeled competitor ligand (this compound) are added to the wells.
-
Non-specific binding is determined in a parallel set of wells containing a high concentration of an unlabeled non-radiolabeled ligand (e.g., unlabeled somatostatin).
-
The plate is incubated for a specific time at a specific temperature (e.g., 60 minutes at 37°C) to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the competitor (this compound) that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
Functional Antagonist Assay (cAMP Accumulation)
This assay measures the ability of a compound to antagonize the Gαi-coupled signaling of somatostatin receptors, which typically involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
1. Cell Culture and Seeding:
-
A suitable host cell line (e.g., CHO-K1) stably expressing the somatostatin receptor subtype of interest is used.
-
Cells are seeded into 96-well plates and cultured to the desired confluency.
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Increasing concentrations of the antagonist (this compound) are added to the wells and pre-incubated.
-
The cells are then stimulated with a fixed concentration of a somatostatin receptor agonist (e.g., somatostatin-14) in the presence of forskolin (B1673556) (an adenylyl cyclase activator).
-
The incubation is carried out for a defined period to allow for cAMP production.
3. Detection:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP levels are measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, AlphaScreen) or reporter gene assays.
4. Data Analysis:
-
The ability of the antagonist (this compound) to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified.
-
The concentration of the antagonist that produces 50% of the maximal reversal is determined as the IC50 value.
Mandatory Visualization
SSTR3 Signaling Pathway
Caption: SSTR3 Gαi-coupled signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Receptor Cross-Reactivity Assessment
Caption: Workflow for determining the cross-reactivity of this compound against somatostatin receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiplexed selectivity screening of anti-GPCR antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparative Guide to MK-4256 for Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for MK-4256, a novel somatostatin (B550006) receptor 3 (SSTR3) antagonist, against established therapeutic classes for type 2 diabetes (T2D): sulfonylureas (represented by glipizide) and dipeptidyl peptidase-4 (DPP-4) inhibitors (represented by sitagliptin). As there is no publicly available clinical trial data for this compound, this comparison is based on preclinical findings.
Executive Summary
This compound is a potent and selective SSTR3 antagonist that has demonstrated significant glucose-lowering effects in preclinical models of T2D.[1][2] Its mechanism, distinct from sulfonylureas and DPP-4 inhibitors, offers a potentially novel approach to glycemic control with a suggested minimal risk of hypoglycemia.[2] This guide will delve into the available preclinical data, comparing the in vitro and in vivo pharmacology, mechanism of action, and pharmacokinetic profiles of these agents.
Data Presentation
Table 1: In Vitro Pharmacology and Potency
| Compound/Class | Target | Potency (IC50) | Selectivity | Key Findings |
| This compound | Somatostatin Receptor 3 (SSTR3) | Human: 0.66 nM, Mouse: 0.36 nM[1][3] | >500-fold selective over SSTR1, SSTR2, SSTR4, and SSTR5. | Potent and highly selective antagonist of the SSTR3 receptor. |
| Glipizide (B1671590) | Sulfonylurea Receptor 1 (SUR1) subunit of the KATP channel | Binds to the 65 kDa protein of the KATP channel. | Acts on pancreatic β-cell KATP channels. | Directly stimulates insulin (B600854) secretion by closing KATP channels. |
| Sitagliptin (B1680988) | Dipeptidyl Peptidase-4 (DPP-4) | Potent inhibitor of DPP-4 enzyme activity. | Selective for DPP-4. | Prevents the degradation of incretin (B1656795) hormones GLP-1 and GIP. |
Table 2: In Vivo Efficacy in Mouse Oral Glucose Tolerance Test (oGTT)
| Compound | Dose | Route | Mouse Model | Effect on Glucose Excursion | Reference |
| This compound | 0.03 mg/kg | Oral | Not specified | Maximal efficacy achieved. | [He S, et al. 2012] |
| This compound | 1 mg/kg | Oral | Not specified | Complete ablation of glucose excursion (109% reduction). | [He S, et al. 2012] |
| Sitagliptin | 40 µ g/mouse | Oral | C57Bl/6J | Significant improvement in glucose tolerance. | [Waget A, et al. 2011] |
| Glipizide | Not directly comparable preclinical oGTT data found in the same format. | - | - | Improved glycemic control in a diet-induced diabetic mouse model. | [Mu J, et al. 2009] |
Table 3: Preclinical Pharmacokinetics
| Compound | Species | Administration | Key Parameters | Reference |
| This compound | Mouse | Oral (0.01, 0.1, 1 mg/kg) | Cmax: 7, 88, 493 nM respectively. | [He S, et al. 2012] |
| Dog, Monkey | Oral | Excellent oral bioavailability with long half-lives and high drug exposures. | [He S, et al. 2012] | |
| Glipizide | Human (Type 2 Diabetics) | IV (1mg), Oral (2.5mg) | Rapid distribution, small volume of distribution (10L), short elimination half-life (2-4 hours), 100% gastrointestinal bioavailability. | [Wåhlin-Boll E, et al. 1982] |
| Sitagliptin | Healthy Male Volunteers | Oral (1.5-600 mg) | Well absorbed (~80% excreted unchanged in urine), apparent terminal half-life of 8-14 hours. | [Bergman AJ, et al. 2007] |
| Healthy Subjects | Oral (100 mg) | Rapidly absorbed (Tmax 1-4 hours), mean plasma AUC of 8.52 µM•hr, Cmax of 950 nM, apparent terminal half-life of 12.4 hours. | [FDA Clinical Pharmacology Review] |
Mechanism of Action
This compound: SSTR3 Antagonism
This compound acts by antagonizing the somatostatin receptor 3 (SSTR3) on pancreatic β-cells. Somatostatin, acting through SSTR3, is an inhibitor of insulin secretion. By blocking this inhibitory signal, this compound is proposed to enhance glucose-stimulated insulin secretion (GSIS).
Figure 1: Signaling pathway of this compound in pancreatic β-cells.
Glipizide: KATP Channel Closure
Glipizide, a sulfonylurea, directly stimulates insulin release by binding to the SUR1 subunit of the ATP-sensitive potassium (KATP) channels on pancreatic β-cells. This binding leads to the closure of these channels, causing membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules.
Figure 2: Mechanism of action of Glipizide on pancreatic β-cells.
Sitagliptin: DPP-4 Inhibition
Sitagliptin is a DPP-4 inhibitor that prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Elevated levels of active incretins enhance glucose-dependent insulin secretion and suppress glucagon (B607659) release.
Figure 3: Mechanism of action of Sitagliptin.
Experimental Protocols
Oral Glucose Tolerance Test (oGTT) in Mice
The oral glucose tolerance test is a standard procedure to assess how quickly glucose is cleared from the blood following an oral glucose challenge.
Figure 4: Experimental workflow for a mouse oral glucose tolerance test.
In Vitro cAMP Assay
This assay measures the levels of cyclic AMP (cAMP) in cells, a key second messenger in many signaling pathways, including that of SSTR3.
Protocol Summary:
-
Cell Culture: Cells expressing the receptor of interest (e.g., SSTR3) are cultured.
-
Compound Incubation: Cells are incubated with the test compound (e.g., this compound) and a stimulator of adenylate cyclase (e.g., forskolin).
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Detection: The amount of cAMP is quantified using a competitive binding assay, often employing a labeled cAMP analog and a specific antibody. The signal is inversely proportional to the amount of cAMP in the sample.
Discussion and Comparison
Efficacy: Preclinical data suggests that this compound is a highly potent agent for reducing glucose excursion in mouse models, with one study reporting complete ablation at a 1 mg/kg oral dose. Sitagliptin also demonstrates significant efficacy in improving glucose tolerance in mice. While direct comparative preclinical oGTT data for glipizide is less clear, it is known to effectively lower blood glucose.
Mechanism and Hypoglycemia Risk: A key differentiating factor for this compound is its proposed glucose-dependent mechanism of action. By antagonizing an inhibitory receptor (SSTR3), it is hypothesized to enhance the natural glucose-stimulated insulin secretion process, thereby carrying a lower intrinsic risk of hypoglycemia compared to sulfonylureas like glipizide, which stimulate insulin release irrespective of blood glucose levels. DPP-4 inhibitors like sitagliptin also have a low risk of hypoglycemia due to their glucose-dependent mechanism.
Selectivity and Off-Target Effects: this compound exhibits high selectivity for SSTR3 over other somatostatin receptor subtypes, which is crucial for minimizing off-target effects. The primary off-target concern for sulfonylureas is their effect on KATP channels in other tissues, such as the heart. DPP-4 inhibitors are generally well-tolerated with a favorable side-effect profile.
Conclusion
Based on the available preclinical data, this compound presents a promising novel mechanism for the treatment of type 2 diabetes. Its high potency and selectivity, coupled with a potentially low risk of hypoglycemia, warrant further investigation. Future clinical trials will be necessary to establish its safety and efficacy in humans and to fully understand its therapeutic potential in comparison to existing treatments like sulfonylureas and DPP-4 inhibitors.
References
A Comparative Analysis of MK-4256 and Other Diabetes Treatments: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical SSTR3 antagonist MK-4256 and its successor MK-1421 against established classes of type 2 diabetes treatments: Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Glucagon-like Peptide-1 (GLP-1) receptor agonists, and Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors. This analysis is supported by available preclinical and clinical data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and experimental workflows.
Executive Summary
This compound emerged as a potent and selective somatostatin (B550006) receptor 3 (SSTR3) antagonist with promising preclinical efficacy in a mouse model of type 2 diabetes. However, its development was halted due to cardiovascular safety concerns, leading to the identification of a successor compound, MK-1421, with an improved safety profile. To date, no clinical trial data for either this compound or MK-1421 for the treatment of diabetes has been publicly disclosed. In contrast, DPP-4 inhibitors, GLP-1 receptor agonists, and SGLT2 inhibitors are well-established therapeutic classes with extensive clinical data demonstrating their efficacy and safety in managing type 2 diabetes. This guide provides a comparative overview of the available data to inform further research and development in the field of novel anti-diabetic agents.
Data Presentation: A Comparative Look at Efficacy
The following tables summarize the available quantitative data for this compound and its successor, MK-1421, alongside representative clinical data for DPP-4 inhibitors, GLP-1 receptor agonists, and SGLT2 inhibitors. It is crucial to note the different stages of development and the nature of the data (preclinical vs. clinical) when making comparisons.
Table 1: Preclinical Efficacy of SSTR3 Antagonists in a Mouse Oral Glucose Tolerance Test (oGTT)
| Compound | Dose (mg/kg, oral) | Glucose Excursion Inhibition (%) | Hypoglycemia Risk (in mice) |
| This compound | 0.03 | Maximal efficacy | Minimal |
| MK-1421 | 3 | 94% | Not reported |
Data for this compound and MK-1421 are derived from preclinical studies in mice and are not directly comparable to human clinical trial data.
Table 2: Comparative Clinical Efficacy of Established Diabetes Drug Classes (Data from Head-to-Head Trials and Meta-Analyses)
| Drug Class | Representative Drug(s) | Mean HbA1c Reduction (%) | Mean Weight Change (kg) |
| DPP-4 Inhibitors | Sitagliptin, Vildagliptin | -0.5 to -0.8[1] | Neutral[1] |
| GLP-1 Receptor Agonists | Liraglutide, Semaglutide | -1.2 to -1.6[2] | -2.8 to -5.0[3] |
| SGLT2 Inhibitors | Empagliflozin, Canagliflozin | -0.7 to -1.4[2] | -2.0 to -3.0 |
Values represent typical ranges observed in clinical trials and may vary depending on the specific drug, patient population, and baseline characteristics.
Experimental Protocols: Methodologies Behind the Data
Understanding the experimental basis of the presented data is critical for its interpretation. Below are detailed methodologies for key experiments cited in the development of SSTR3 antagonists and other diabetes treatments.
Mouse Oral Glucose Tolerance Test (oGTT)
Objective: To assess the effect of a compound on glucose tolerance in a mouse model.
Protocol:
-
Animal Model: Male C57BL/6J mice are typically used.
-
Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the experiment.
-
Fasting: Mice are fasted for 16 hours overnight with free access to water.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered orally via gavage at a specified dose.
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein (t=0).
-
Glucose Challenge: A glucose solution (typically 2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected at specified time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated for both the vehicle and compound-treated groups. The percentage of glucose excursion inhibition is determined by comparing the AUC of the treated group to the vehicle group.
In Vitro cAMP Assay
Objective: To determine the antagonist activity of a compound at the SSTR3 receptor.
Protocol:
-
Cell Line: A stable cell line expressing the human or mouse SSTR3 receptor is used (e.g., CHO-K1 cells).
-
Cell Culture: Cells are cultured in appropriate media and conditions until they reach a suitable confluency.
-
Cell Seeding: Cells are seeded into 96-well or 384-well plates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle.
-
Stimulation: Cells are stimulated with a known SSTR3 agonist (e.g., somatostatin) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (B1673556) (to stimulate cAMP production).
-
Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP is measured using a competitive immunoassay, often employing a labeled cAMP tracer and a specific antibody. The signal is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response, is calculated.
Glucose-Stimulated Insulin (B600854) Secretion (GSIS) Assay from Isolated Pancreatic Islets
Objective: To assess the direct effect of a compound on insulin secretion from pancreatic islets in response to glucose.
Protocol:
-
Islet Isolation: Pancreatic islets are isolated from mice or other species using collagenase digestion followed by density gradient centrifugation.
-
Islet Culture: Isolated islets are cultured overnight to allow for recovery.
-
Pre-incubation: Islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.
-
Compound Treatment: Islets are then incubated with the test compound or vehicle in the presence of low or high glucose concentrations (e.g., 16.7 mM glucose).
-
Supernatant Collection: After the incubation period, the supernatant containing the secreted insulin is collected.
-
Insulin Measurement: The concentration of insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: Insulin secretion in response to high glucose in the presence of the compound is compared to the vehicle control to determine the compound's effect on GSIS.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using the Graphviz (DOT language).
Caption: SSTR3 Antagonist (this compound) Signaling Pathway in Pancreatic Beta-Cells.
Caption: GLP-1 Receptor Agonist Signaling Pathway in Pancreatic Beta-Cells.
Caption: DPP-4 Inhibitor Mechanism of Action.
Caption: SGLT2 Inhibitor Mechanism of Action in the Kidney.
Caption: Experimental Workflow for Glucose-Stimulated Insulin Secretion (GSIS) Assay.
Conclusion
This compound and the broader class of SSTR3 antagonists represent a novel, glucose-dependent mechanism for potential type 2 diabetes treatment. Preclinical data for this compound and its successor, MK-1421, demonstrated promising efficacy in animal models. However, the absence of clinical trial data makes a direct performance comparison with established therapies impossible. DPP-4 inhibitors, GLP-1 receptor agonists, and SGLT2 inhibitors have all undergone extensive clinical evaluation and are integral components of current diabetes management, each with a distinct profile of efficacy, safety, and additional cardiovascular and renal benefits.
For researchers and drug development professionals, the journey of this compound highlights the critical importance of early cardiovascular safety assessment. The preclinical data on SSTR3 antagonism, however, may still hold value for exploring novel pathways in the intricate regulation of glucose homeostasis. Future research in this area would require a clear demonstration of a favorable safety profile before progressing to clinical evaluation. This guide serves as a foundational resource for understanding the comparative landscape of these diabetes treatments, emphasizing the need for robust, data-driven analysis in the pursuit of new therapeutic options.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Different Antidiabetic Medication Classes: Efficacy and Safety | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 3. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
A Comparative Analysis of MK-4256 for Type 2 Diabetes Research
This guide provides a comprehensive comparison of the experimental data for MK-4256, a potent and selective somatostatin (B550006) receptor 3 (SSTR3) antagonist, with alternative therapeutic agents for type 2 diabetes. The information is intended for researchers, scientists, and drug development professionals to replicate and build upon published findings.
Mechanism of Action and Therapeutic Rationale
This compound is an investigational compound for the treatment of type 2 diabetes mellitus (T2DM).[1][2] T2DM is characterized by hyperglycemia resulting from insulin (B600854) deficiency and impaired insulin utilization.[1] One strategy for treating T2DM is to develop agents that promote glucose-dependent insulin secretion (GDIS) from pancreatic β-cells, which minimizes the risk of hypoglycemia.[1]
Somatostatin, a hormone that inhibits the release of other hormones, acts through five G-protein coupled receptors (SSTR1–SSTR5).[1] SSTR3 is highly expressed in the β-cells of human and rodent pancreatic islets. Antagonism of SSTR3 has been identified as a novel mechanism to enhance GDIS. By blocking the inhibitory effect of somatostatin on β-cells, SSTR3 antagonists like this compound are proposed to increase intracellular cAMP levels, leading to enhanced insulin secretion in a glucose-dependent manner.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound in comparison to other relevant compounds.
In Vitro Potency and Selectivity of this compound
| Receptor Target | Assay Type | Species | IC50 | Selectivity vs. SSTR3 | Reference |
| SSTR3 | Receptor Binding | Human | 0.66 nM | - | |
| SSTR3 | Receptor Binding | Mouse | 0.36 nM | - | |
| SSTR1 | Receptor Binding | Human | >2 µM | >3000-fold | |
| SSTR2 | Receptor Binding | Human | >2 µM | >3000-fold | |
| SSTR4 | Receptor Binding | Human | <1 µM | >500-fold | |
| SSTR5 | Receptor Binding | Human | <1 µM | >500-fold | |
| hERG Channel | MK-499 Binding | Human | 1.74 µM | - |
In Vivo Efficacy of this compound in Mouse Oral Glucose Tolerance Test (oGTT)
| Compound | Dose (mg/kg, p.o.) | Glucose Excursion Inhibition | Hypoglycemia Risk | Reference |
| This compound | 0.03 | Maximal Efficacy | Minimal | |
| This compound | 1 | 109% (complete ablation) | Minimal | |
| Glipizide | Not specified | Not specified | Higher risk |
Pharmacokinetic Parameters of this compound
| Species | Dosing Route | Bioavailability | Half-life | Reference |
| Preclinical Species (unspecified) | Oral | Excellent | Long | |
| Dog | Oral | Excellent | Long | |
| Monkey | Oral | Excellent | Long |
Comparison with Alternative Therapies
Glipizide
Glipizide is a second-generation sulfonylurea drug used to treat type 2 diabetes.
-
Mechanism of Action: Glipizide stimulates insulin secretion from pancreatic β-cells by blocking ATP-sensitive potassium channels. This action is not glucose-dependent, which can lead to hypoglycemia.
-
Efficacy: It is an effective glucose-lowering agent.
-
Side Effects: The primary adverse effects are hypoglycemia and weight gain.
Other Therapeutic Classes for Type 2 Diabetes
| Drug Class | Mechanism of Action | Examples | Key Advantages | Key Disadvantages |
| SGLT-2 Inhibitors | Block renal glucose reabsorption. | Canagliflozin, Dapagliflozin, Empagliflozin | Cardiovascular and renal benefits, weight loss. | Risk of diabetic ketoacidosis, genital infections. |
| DPP-4 Inhibitors | Increase incretin (B1656795) levels (GLP-1 and GIP), which stimulates glucose-dependent insulin release and suppresses glucagon (B607659) secretion. | Sitagliptin, Linagliptin, Saxagliptin | Low risk of hypoglycemia. | Potential risk of heart failure hospitalization with some agents. |
| GLP-1 Receptor Agonists | Mimic the action of incretin GLP-1. | Exenatide, Liraglutide, Semaglutide | Significant HbA1c reduction, weight loss, cardiovascular benefits. | Injectable administration, gastrointestinal side effects. |
Experimental Protocols
Oral Glucose Tolerance Test (oGTT) in Mice
This protocol is a standard method to assess in vivo glucose metabolism and the effect of a compound on glucose tolerance.
-
Animal Model: C57BL/6 mice are commonly used.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
-
Fasting: Mice are fasted overnight (approximately 12-16 hours) with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels (t=0).
-
Compound Administration: this compound or the vehicle control is administered orally (p.o.) via gavage at the desired dose.
-
Glucose Challenge: After a specified time following compound administration (e.g., 30 or 60 minutes), a glucose solution (typically 1-2 g/kg body weight) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at various time points after the glucose challenge, for instance, at 15, 30, 60, 90, and 120 minutes.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to determine the extent of glucose excursion. The percentage inhibition of glucose excursion by the test compound is then calculated relative to the vehicle control.
SSTR3 Radioligand Binding Assay (General Protocol)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the SSTR3 receptor, thereby determining its binding affinity.
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human or mouse SSTR3 receptor.
-
Incubation: The cell membranes are incubated with a known concentration of a radiolabeled SSTR3 ligand (e.g., [125I]-labeled somatostatin analog) and varying concentrations of the test compound (this compound).
-
Control Groups:
-
Total Binding: Radioligand and membranes without the test compound.
-
Non-specific Binding: Radioligand, membranes, and a high concentration of an unlabeled SSTR3 ligand to saturate the receptors.
-
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a filter mat.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
hERG Channel Binding Assay (using [3H]-MK-499) (General Protocol)
This assay assesses the potential of a compound to interact with the hERG potassium channel, which is a critical indicator of potential cardiac arrhythmia risk.
-
Cell Culture and Membrane Preparation: Membranes are prepared from cells stably expressing the hERG channel.
-
Binding Reaction: The membranes are incubated with a radiolabeled hERG channel blocker, such as [3H]-MK-499, in the presence and absence of the test compound at various concentrations.
-
Incubation Time and Temperature: The incubation is typically carried out at room temperature for 60 to 120 minutes.
-
Determination of Non-specific Binding: This is determined in the presence of a high concentration of an unlabeled hERG blocker like dofetilide (B1670870) or unlabeled MK-499.
-
Filtration: The reaction mixture is filtered to separate bound from unbound radioligand.
-
Washing: The filters are washed with a cold buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: The amount of radioactivity bound to the filters is quantified by scintillation counting.
-
IC50 Determination: The IC50 value is calculated from the concentration-response curve.
Visualizations
Caption: SSTR3 signaling pathway and the antagonistic action of this compound.
Caption: Workflow for the in vivo oral glucose tolerance test (oGTT) in mice.
References
Head-to-Head Comparison: MK-4256 vs. Somatostatin Receptor (SSTR) Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel somatostatin (B550006) receptor 3 (SSTR3) antagonist, MK-4256, with established somatostatin receptor (SSTR) agonists. The content is tailored for researchers, scientists, and professionals in drug development, offering an objective analysis of their respective mechanisms of action, binding profiles, and functional effects, supported by experimental data.
Introduction
Somatostatin receptors (SSTRs) are a family of five G protein-coupled receptors (SSTR1-5) that are widely expressed throughout the body and play a crucial role in regulating various physiological processes, including hormone secretion and cell proliferation.[1] While SSTR agonists, such as octreotide, lanreotide, and pasireotide, have been cornerstone therapies for conditions like acromegaly and neuroendocrine tumors (NETs) by mimicking the inhibitory effects of somatostatin,[1][2] the selective antagonism of SSTR subtypes presents a novel therapeutic avenue. This compound is a potent and selective antagonist of SSTR3, being investigated for its potential in treating type 2 diabetes by enhancing glucose-dependent insulin (B600854) secretion.[3][4] This guide will delve into a head-to-head comparison of their preclinical data.
Mechanism of Action
The fundamental difference between this compound and SSTR agonists lies in their opposing effects on SSTR signaling.
SSTR Agonists: These ligands bind to and activate SSTRs, mimicking the natural action of somatostatin. This activation initiates a cascade of intracellular events, primarily through the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (camp) levels. The reduction in cAMP subsequently inhibits the secretion of various hormones, including growth hormone, insulin, and glucagon. SSTR agonists can also activate phosphotyrosine phosphatases, contributing to their anti-proliferative effects.
This compound (SSTR3 Antagonist): In contrast, this compound binds to SSTR3 but does not activate it. Instead, it blocks the binding of endogenous somatostatin, thereby inhibiting the receptor's downstream signaling. In the context of pancreatic β-cells, where SSTR3 is expressed, this antagonism is proposed to relieve the tonic inhibitory effect of somatostatin on glucose-dependent insulin secretion (GDIS).
Signaling Pathway Diagram
Caption: Signaling pathways of SSTR agonists and the SSTR3 antagonist this compound.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and representative SSTR agonists.
Table 1: Receptor Binding Affinity (IC50, nM)
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Reference(s) |
| This compound | >2000 | >2000 | 0.66 | 384 | 533 | |
| Octreotide | >1000 | 0.6 | >1000 | >1000 | 6.3 | |
| Lanreotide | >1000 | 1.2 | 19 | >1000 | 6.2 | |
| Pasireotide | 8.1 | 1.0 | 1.5 | >100 | 0.16 |
Note: Data are for human receptors. Lower values indicate higher binding affinity.
Table 2: In Vivo Efficacy
| Compound | Model | Dosing | Key Finding(s) | Reference(s) |
| This compound | Mouse Oral Glucose Tolerance Test (oGTT) | 0.03 - 1 mg/kg, p.o. | Dose-dependent reduction in glucose excursion; 109% ablation of glucose excursion at 1 mg/kg. | |
| Octreotide | Nude mice with human midgut carcinoid xenografts | 50 µg, twice daily | Tumor volume was 48% of the control group after 5 weeks. | |
| Pasireotide | MENX rats with spontaneous nonfunctioning pituitary tumors | LAR formulation | Elicited stronger tumor growth inhibition compared to octreotide. |
Experimental Protocols
Receptor Binding Assay (for IC50 determination)
This protocol outlines a competitive binding assay to determine the affinity of a compound for a specific somatostatin receptor subtype.
Objective: To measure the concentration of a test compound (e.g., this compound or an SSTR agonist) that inhibits 50% (IC50) of the binding of a radiolabeled ligand to a specific SSTR subtype.
Materials:
-
Cell membranes from cells stably expressing the human SSTR subtype of interest.
-
Radiolabeled somatostatin analog (e.g., [125I]Tyr11-SST-14).
-
Test compounds (this compound, SSTR agonists).
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in the binding buffer.
-
Incubation: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a constant concentration, and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by vacuum filtration through the filter plates.
-
Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined by non-linear regression analysis.
Experimental Workflow Diagram
Caption: Workflow for a competitive receptor binding assay.
In Vivo Oral Glucose Tolerance Test (oGTT)
This protocol describes an in vivo experiment to assess the effect of a compound on glucose homeostasis in a mouse model.
Objective: To evaluate the ability of this compound to reduce plasma glucose excursion following an oral glucose challenge.
Animals:
-
Male C57BL/6N mice.
Materials:
-
This compound formulated for oral administration.
-
Dextrose solution (e.g., 5 g/kg).
-
Glucometer and test strips.
-
Blood collection supplies (e.g., tail-nick lancets, micro-hematocrit tubes).
Procedure:
-
Fasting: Fast the mice overnight (e.g., 16 hours) with free access to water.
-
Baseline Blood Glucose: Measure baseline blood glucose from a tail-nick.
-
Compound Administration: Administer this compound or vehicle orally (p.o.) at the desired doses.
-
Glucose Challenge: After a set time post-compound administration (e.g., 60 minutes), administer an oral gavage of dextrose solution.
-
Blood Glucose Monitoring: Measure blood glucose at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion for each treatment group. Compare the AUC of the this compound treated groups to the vehicle control group to determine the percent inhibition of glucose excursion.
Discussion and Conclusion
The comparison between this compound and SSTR agonists highlights a fundamental divergence in therapeutic strategy targeting the somatostatin system. SSTR agonists leverage the inhibitory nature of somatostatin signaling to control hormone hypersecretion and cell proliferation, proving effective in specific oncological and endocrinological disorders. Their clinical utility is, however, often associated with their multi-receptor binding profiles, which can lead to off-target effects.
This compound, with its high selectivity for SSTR3, represents a more targeted approach. By antagonizing SSTR3, it aims to potentiate a natural physiological process—glucose-dependent insulin secretion—offering a novel mechanism for the treatment of type 2 diabetes. The preclinical data for this compound demonstrates potent in vivo efficacy in a relevant disease model with a minimal risk of hypoglycemia.
For researchers, the choice between an SSTR agonist and an antagonist like this compound will depend entirely on the therapeutic goal. For conditions characterized by hormonal overproduction or the need for anti-proliferative effects mediated by SSTR activation, SSTR agonists remain the agents of choice. However, for indications where the tonic inhibitory tone of somatostatin is detrimental, selective antagonists like this compound present a promising new frontier. Further head-to-head studies in models where both mechanisms could be relevant would be invaluable in delineating the full therapeutic potential of modulating the somatostatin system in either direction.
References
Independent Verification of MK-4256's Effects on Insulin Secretion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the SSTR3 antagonist MK-4256 with other insulin (B600854) secretagogues, supported by experimental data. The information is intended to assist researchers in evaluating the potential of SSTR3 antagonism as a therapeutic strategy for type 2 diabetes.
Executive Summary
This compound is a potent and selective antagonist of the somatostatin (B550006) receptor subtype 3 (SSTR3), which is highly expressed on pancreatic β-cells. By blocking the inhibitory effect of somatostatin on insulin secretion, this compound enhances glucose-dependent insulin secretion (GDIS). This mechanism of action offers a potential advantage over traditional insulin secretagogues, such as sulfonylureas, by minimizing the risk of hypoglycemia. However, development of this compound was reportedly discontinued (B1498344) due to off-target cardiovascular effects observed in preclinical studies. This guide compares the efficacy and mechanisms of this compound with established therapies, including sulfonylureas, DPP-4 inhibitors, and GLP-1 receptor agonists.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Comparator Compounds on Insulin Secretion
| Compound/Drug Class | Mechanism of Action | Model System | Glucose Concentration | Fold Increase in Insulin Secretion (approx.) | Key Findings & Citations |
| This compound | SSTR3 Antagonist | Mouse Islets | High Glucose | Potentiates GSIS; reverses somatostatin-induced inhibition | An independent study confirmed that this compound (400 nM) treatment diminished somatostatin's suppression of glucose-stimulated insulin secretion in isolated mouse islets.[1][2] |
| Glipizide (Sulfonylurea) | KATP Channel Blocker | Human Islets | Low & High Glucose | Significant increase at both low and high glucose | Directly stimulates insulin secretion, independent of glucose levels, which can lead to hypoglycemia.[3] |
| Sitagliptin (B1680988) (DPP-4 Inhibitor) | Prevents GLP-1 Degradation | Mouse & Human Islets | High Glucose | Significant potentiation of GSIS after chronic exposure | Chronic (72-hour) treatment with 100 nM sitagliptin significantly improved insulin secretion at 20 mM glucose in both mouse and human islets.[4] |
| Liraglutide (B1674861) (GLP-1 Receptor Agonist) | Activates GLP-1 Receptor | Mouse Islets (from db/db mice) | 16.7 mM Glucose | ~1.7-fold increase vs. vehicle after 2 weeks of treatment | Chronic liraglutide treatment improved the responsiveness of pancreatic β-cells to high glucose.[5] |
Table 2: In Vivo Performance of this compound and Comparator Compounds
| Compound/Drug Class | Animal Model | Dosing | Primary Outcome | Key Findings & Citations |
| This compound | Mouse (oGTT) | 0.03 mg/kg, p.o. | Reduction in glucose excursion | Reduced glucose excursion in a dose-dependent manner with maximal efficacy at doses as low as 0.03 mg/kg. Showed minimal hypoglycemia risk compared to glipizide. |
| Glipizide (Sulfonylurea) | - | - | - | Data from direct comparative in vivo studies with this compound is from the discovery paper, which noted a higher risk of hypoglycemia for glipizide. |
| Sitagliptin (DPP-4 Inhibitor) | Human (T2DM patients) | 100 mg/day | Increased insulin secretion and improved glycemic control | In a hyperglycemic clamp study, sitagliptin increased insulin secretion by 50% during the clamp and 20% during a meal challenge compared to placebo. |
| Liraglutide (GLP-1 Receptor Agonist) | Human (Prediabetes) | - | Increased insulin secretion rate | Significantly increased the insulin secretion rate (21% vs. -4% for placebo) and pancreatic β-cell sensitivity to glucose. |
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathways of insulin secretion modulation.
Caption: Key experimental workflows for assessing insulin secretion.
Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
This protocol is adapted from studies assessing the effects of various compounds on insulin secretion from isolated pancreatic islets.
1. Islet Isolation:
-
Pancreatic islets are isolated from mice using collagenase digestion followed by density gradient centrifugation.
-
Isolated islets are cultured overnight in a suitable medium (e.g., RPMI-1640) to allow for recovery.
2. Pre-incubation:
-
Islets are pre-incubated for 1-2 hours in a Krebs-Ringer bicarbonate buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.
3. Incubation with Test Compounds:
-
Following pre-incubation, islets are transferred to fresh KRBH buffer containing either low (2.8 mM) or high (16.7 mM) glucose concentrations, in the presence or absence of the test compounds (e.g., this compound, glipizide, sitagliptin, liraglutide) at desired concentrations.
-
The incubation is typically carried out for 1-2 hours at 37°C.
4. Supernatant Collection and Insulin Measurement:
-
After incubation, the supernatant is collected, and the insulin concentration is measured using a commercially available ELISA kit.
-
Data is often normalized to the total insulin content of the islets, which is determined after cell lysis.
Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo protocol is used to assess the effect of a compound on glucose disposal.
1. Animal Preparation:
-
Mice are fasted for a specified period (e.g., 6 hours) with free access to water.
2. Baseline Measurements:
-
A baseline blood sample is collected from the tail vein to measure the initial blood glucose concentration (t=0).
3. Drug Administration:
-
The test compound (e.g., this compound) or vehicle is administered orally (p.o.) at a predetermined time before the glucose challenge.
4. Glucose Challenge:
-
A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.
5. Serial Blood Sampling and Glucose Analysis:
-
Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Blood glucose levels are measured using a glucometer.
-
The area under the curve (AUC) for glucose is often calculated to quantify the overall effect on glucose tolerance.
cAMP Measurement Assay
This assay is used to determine the intracellular levels of cyclic AMP (cAMP), a key second messenger in the insulin secretion pathway.
1. Cell Culture and Treatment:
-
Pancreatic β-cell lines (e.g., INS-1) or isolated islets are cultured under standard conditions.
-
Cells are treated with the test compounds (e.g., this compound, liraglutide) for a specified duration.
2. Cell Lysis and cAMP Extraction:
-
The cells are lysed to release intracellular cAMP.
3. cAMP Quantification:
-
The concentration of cAMP in the cell lysate is measured using a competitive enzyme immunoassay (EIA) or a fluorescence-based assay kit according to the manufacturer's instructions.
-
Results are typically normalized to the total protein concentration of the cell lysate.
Conclusion
This compound, as a selective SSTR3 antagonist, represents a targeted approach to enhancing glucose-dependent insulin secretion. Its mechanism of action, which involves relieving the inhibitory tone of somatostatin on pancreatic β-cells, is distinct from that of sulfonylureas, DPP-4 inhibitors, and GLP-1 receptor agonists. While preclinical data from its discovery program were promising in terms of efficacy and a reduced risk of hypoglycemia compared to sulfonylureas, the development of this compound was halted due to off-target cardiovascular concerns. Nevertheless, the independent verification of its mechanism of action in isolated islets supports the continued exploration of SSTR3 antagonism as a potential therapeutic avenue for type 2 diabetes. Further research into more selective SSTR3 antagonists with improved safety profiles is warranted. This guide provides a framework for comparing novel secretagogues like this compound with existing therapies, emphasizing the importance of evaluating both efficacy and potential off-target effects.
References
- 1. GLP-1 receptor agonists vs. DPP-4 inhibitors for type 2 diabetes: is one approach more successful or preferable than the other? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Choosing between GLP-1 Receptor Agonists and DPP-4 Inhibitors: A Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MK-4256: A Comprehensive Guide for Laboratory Personnel
For Immediate Release
Researchers, scientists, and drug development professionals handling MK-4256 must adhere to strict safety and disposal protocols due to its classification as a hazardous substance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this potent compound.
This compound is identified as a toxic chemical that is suspected of causing cancer and damage to the unborn child.[1] Prolonged or repeated exposure may cause damage to organs.[1] Therefore, meticulous adherence to the following procedures is paramount for personnel safety and environmental protection.
Immediate Safety Precautions
Before initiating any work with this compound, it is crucial to have a comprehensive disposal plan in place.[1] All personnel must be trained on the specific hazards and handling procedures for this compound.
Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the consistent and correct use of appropriate PPE.
| PPE Component | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Fully buttoned, long-sleeved |
| Respiratory Protection | Required when handling powders or creating aerosols |
Engineering Controls: All handling of this compound, especially of the solid form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
This compound Disposal Workflow
The proper disposal of this compound waste is a multi-step process that requires careful segregation and labeling.
Step-by-Step Disposal Procedures
1. Waste Segregation at the Point of Generation:
-
Solid Waste: Includes contaminated gloves, bench paper, and empty vials (triple-rinsed, with the rinsate collected as liquid waste). Place these materials in a designated, properly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound, including unused stock solutions and rinsate from cleaning contaminated glassware, must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Needles, syringes, and other contaminated sharps must be placed directly into a puncture-resistant sharps container labeled as "Hazardous Waste - Sharps."
2. Container Labeling:
All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The specific hazards (e.g., "Toxic," "Carcinogen")
-
The accumulation start date
3. Temporary Storage:
Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general lab traffic and clearly marked.
4. Final Disposal:
Arrange for the pickup and disposal of this compound waste through your institution's licensed hazardous waste disposal vendor. Never dispose of this compound down the drain or in the regular trash. The recommended disposal method is incineration at a permitted facility.
Experimental Protocol: Decontamination of Surfaces and Glassware
While a specific chemical inactivation protocol for this compound is not publicly available, a conservative approach based on best practices for potent compounds should be followed.
Objective: To decontaminate surfaces and non-disposable glassware that have come into contact with this compound.
Materials:
-
Disposable absorbent pads
-
Detergent solution (e.g., laboratory-grade soap in water)
-
Two sets of chemical-resistant gloves
-
Designated hazardous waste containers for solid and liquid waste
Procedure:
-
Initial Dry Decontamination: Using a dry absorbent pad, carefully wipe the surfaces to remove any visible powder or residue. Dispose of the pad in the solid hazardous waste container.
-
Wet Decontamination (Detergent): Liberally apply the detergent solution to the contaminated area. Using fresh absorbent pads, wipe the area in a concentric circle pattern, moving from the outside in. Dispose of the pads in the solid hazardous waste container.
-
Solvent Rinse: Wet a new set of absorbent pads with 70% ethanol or isopropanol and wipe the area again to remove any remaining residue. Collect all rinsate as liquid hazardous waste.
-
Final Wipe: Perform a final wipe with a clean, dry absorbent pad.
-
Glassware Decontamination:
-
Triple-rinse glassware with a suitable solvent in which this compound is soluble. Collect all rinsate as liquid hazardous waste.
-
Wash the glassware with a laboratory detergent and water.
-
Perform a final rinse with distilled water.
-
Logical Relationship for Safe Handling and Disposal
By implementing these procedures, laboratories can significantly mitigate the risks associated with the handling and disposal of this compound, ensuring a safe working environment and regulatory compliance. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Essential Safety and Logistical Information for Handling MK-4256
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety protocols and logistical plans for the use of MK-4256, a potent and selective SSTR3 antagonist.
Personal Protective Equipment (PPE) and Handling
When working with this compound, adherence to strict safety protocols is necessary to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment is required:
-
Eye and Face Protection: Use safety glasses with side-shields, or chemical safety goggles.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[1]
-
Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
General laboratory hygiene practices should be followed, including avoiding inhalation of dust or aerosols and preventing contact with skin and eyes.[1]
Accidental Release and Exposure Procedures
In the event of an accidental release or exposure, the following immediate actions should be taken:
| Scenario | Procedure |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Accidental Release | Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1] |
Disposal Plan
Unwanted this compound and its containers must be disposed of as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material. It is crucial to prevent the material from entering drains or water courses.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
